molecular formula C9H5ClFN B8052678 5-Chloro-8-fluoroquinoline CAS No. 500579-51-1

5-Chloro-8-fluoroquinoline

Cat. No.: B8052678
CAS No.: 500579-51-1
M. Wt: 181.59 g/mol
InChI Key: DXVDGTQTVXVHAG-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoroquinoline ( 500579-51-1) is a fluorinated heterocyclic compound with a molecular formula of C9H5ClFN and a molecular weight of 181.59 g/mol . This solid compound serves as a versatile and valuable synthetic building block in organic chemistry and pharmaceutical research . Its structure, featuring both chloro and fluoro substituents on the quinoline core, makes it a key intermediate for constructing more complex molecules. The primary research application of 5-Chloro-8-fluoroquinoline is as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly within the fluoroquinolone class of antibiotics . Fluoroquinolones are a significant group of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . This mechanism makes derivatives of this compound a subject of ongoing investigation in the fight against antibiotic-resistant pathogens . Furthermore, this building block is utilized to create Schiff base ligands through nucleophilic aromatic substitution . These ligands readily coordinate to metal ions (such as Ru, Ir, and Cu) to form complexes with applications in metal-ion recognition sensors, dye-sensitized solar cells (DSSCs), and other advanced materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDGTQTVXVHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310916
Record name 5-Chloro-8-fluoroquinoline
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Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500579-51-1
Record name 5-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500579-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-fluoroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-8-fluoroquinoline: Technical Guide & Safety Data Sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-8-fluoroquinoline (CAS: 500579-51-1 ) is a specialized halogenated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2][3][4] Belonging to the haloquinoline class, its structural distinctiveness lies in the specific placement of a chlorine atom at the C5 position and a fluorine atom at the C8 position. This substitution pattern is critical in medicinal chemistry for modulating metabolic stability, lipophilicity, and electronic distribution in drug scaffolds, particularly in the development of kinase inhibitors and anti-infective agents.

This guide provides a comprehensive technical analysis, including validated physical properties, a self-validating synthesis protocol, safety standards (SDS), and application insights for research and development professionals.

Chemical Identity & Physical Properties[3][6][7][8][9]

PropertySpecification
Chemical Name 5-Chloro-8-fluoroquinoline
CAS Number 500579-51-1
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
SMILES FC1=C2N=CC=CC2=C(Cl)C=C1
Appearance Off-white to light yellow crystalline solid
Melting Point 68–72 °C (Predicted/Analogous range)
Boiling Point ~265 °C (at 760 mmHg)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
Purity Grade Typically >97% (HPLC/GC) for research use

Safety Data Sheet (SDS) & Handling

Note: This section summarizes critical safety data derived from GHS classifications for halogenated quinolines. Always consult the specific vendor SDS before handling.

Hazard Identification (GHS Classification)

Signal Word: WARNING [1][2]

Hazard ClassCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2]
Precautionary Protocols
  • PPE: Wear nitrile gloves (min thickness 0.11 mm), safety goggles with side shields, and a lab coat. Use a NIOSH-approved N95 respirator if dust formation is likely.[1][2]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

  • Spill Response: Dampen with water to prevent dust, sweep up into a chemical waste container. Do not let product enter drains.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present. Seek medical attention.

  • Skin Contact: Wash with plenty of soap and water. If irritation persists, get medical advice.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER immediately.

Synthesis & Manufacturing

The synthesis of 5-Chloro-8-fluoroquinoline is classically achieved via the Skraup Quinoline Synthesis , a robust method for constructing the quinoline core from aniline precursors.[1][2]

Retrosynthetic Analysis

The strategic disconnection involves the cyclization of 5-chloro-2-fluoroaniline with glycerol (or acrolein equivalent) under acidic, oxidizing conditions.[1][2] The regioselectivity is driven by the aniline nitrogen directing the cyclization to the ortho position.

  • Starting Material: 5-Chloro-2-fluoroaniline (CAS: 2106-05-0)[1][2][5]

  • Reagents: Glycerol, Sulfuric Acid (H₂SO₄), Nitrobenzene (Oxidant), Ferrous Sulfate (Moderator).

Reaction Mechanism Diagram

The following diagram illustrates the Skraup cyclization pathway transforming the aniline precursor into the target quinoline.[6]

SkraupSynthesis Aniline 5-Chloro-2-fluoroaniline (CAS: 2106-05-0) Michael Michael Addition Intermediate Aniline->Michael + Acrolein (in situ) Glycerol Glycerol (Dehydrates to Acrolein) Glycerol->Michael H2SO4, Heat Cyclization Intramolecular Cyclization Michael->Cyclization Acid Catalysis Oxidation Aromatization (Nitrobenzene) Cyclization->Oxidation - H2O Product 5-Chloro-8-fluoroquinoline (CAS: 500579-51-1) Oxidation->Product - 2H

Caption: Skraup synthesis pathway converting 5-chloro-2-fluoroaniline to 5-chloro-8-fluoroquinoline.

Experimental Protocol (Bench Scale)

Objective: Synthesize 10g of 5-Chloro-8-fluoroquinoline.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

  • Reagent Addition:

    • Add 5-chloro-2-fluoroaniline (14.5 g, 0.1 mol).[1]

    • Add Glycerol (27.6 g, 0.3 mol).

    • Add Ferrous sulfate (1.0 g) (moderates the reaction vigor).

    • Add Nitrobenzene (12.3 g, 0.1 mol) as the oxidant.

  • Acidification: Cautiously add concentrated Sulfuric Acid (25 mL) dropwise with stirring. The reaction is exothermic.

  • Heating: Heat the mixture gradually to reflux (~140°C). Maintain reflux for 4–6 hours until the reaction turns dark brown/black.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into 500 mL of ice-water.

    • Basify to pH 10 using 50% NaOH solution (Caution: Exothermic).[1]

    • Perform steam distillation to remove unreacted nitrobenzene.

  • Extraction: Extract the aqueous residue with Dichloromethane (3 x 100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate 9:1) to yield the product as a pale solid.

Applications in Drug Discovery

The 5-chloro-8-fluoroquinoline scaffold serves as a "privileged structure" in medicinal chemistry.[1][2]

Structure-Activity Relationship (SAR)[2][3]
  • C8-Fluorine: The fluorine atom at position 8 is strategically placed to block metabolic hydroxylation, a common clearance pathway for quinolines.[1][2] Additionally, the electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen, potentially improving membrane permeability.

  • C5-Chlorine: The chlorine atom provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding the chemical space for library generation.[1][2]

Therapeutic Areas
  • Kinase Inhibitors: Quinoline derivatives are frequent scaffolds in ATP-competitive kinase inhibitors (e.g., c-Met, EGFR).[1][2] The 5,8-substitution pattern helps orient the molecule within the hydrophobic pocket of the enzyme.

  • Anti-infectives: Analogous to fluoroquinolone antibiotics, this core can be elaborated to target bacterial DNA gyrase, although the pharmacophore usually requires a 4-oxo-3-carboxylic acid moiety.[1][2]

  • Agrochemicals: Used as an intermediate for herbicides where halogenated heterocycles provide environmental stability and target specificity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 500579-51-1. Retrieved from [Link]

  • Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Source for general quinoline handling and properties).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

5-Chloro-8-fluoroquinoline: Strategic Pharmacophore & Bioisosteric Probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-8-fluoroquinoline as a Pharmacophore in Medicinal Chemistry Content Type: In-Depth Technical Guide

Executive Summary

In the high-stakes landscape of lead optimization, 5-chloro-8-fluoroquinoline represents a sophisticated "probe scaffold" rather than a mere structural intermediate. While the quinoline ring is a privileged structure in medicinal chemistry—found in antimalarials, kinase inhibitors, and antibacterials—this specific substitution pattern (5-Cl, 8-F) offers a unique tactical advantage.[1]

It serves two primary functions:

  • Metabolic Blocking: The 5-chloro substituent obstructs the electron-rich C5 position, a primary site for Cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability (

    
    ).[1]
    
  • Mechanistic Deconvolution (The "Chelation Check"): The 8-fluoro substituent acts as a non-chelating bioisostere of the 8-hydroxyl group.[1] This allows medicinal chemists to rigorously test whether a lead compound (such as a clioquinol derivative) acts via metal chelation or hydrophobic intercalation.[1]

This guide details the physicochemical rationale, synthetic pathways, and application of this pharmacophore in modern drug discovery.[1]

Chemical Rationale & Physicochemical Properties[1][2][3][4][5]

The Bioisosteric Switch (8-OH vs. 8-F)

The 8-hydroxyquinoline scaffold (8-HQ) is a bidentate chelator of divalent metals (


, 

,

).[1] While useful in specific contexts (e.g., Alzheimer’s MPACs), indiscriminate chelation causes toxicity.[1]

The 8-fluoro analog mimics the steric bulk and electronegativity of the hydroxyl group but abolishes the hydrogen bond donor capability and drastically reduces metal affinity.[1]

Property8-Hydroxyquinoline (8-HQ)8-Fluoroquinoline (8-FQ)Medicinal Chemistry Implication
H-Bond Donor Yes (Strong)No8-FQ improves membrane permeability by reducing polar surface area (PSA).[1]
Metal Chelation Bidentate (

)
None/Negligible8-FQ is used to prove if biological activity requires metal binding.[1]
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I)8-F lowers the

of the quinoline nitrogen, reducing protonation at physiological pH.[1]
Metabolic Fate Glucuronidation (Phase II)Stable8-F prevents rapid Phase II conjugation, extending half-life.[1]
The 5-Chloro "Metabolic Shield"

The C5 position of quinoline is electronically susceptible to electrophilic attack and CYP450 oxidation.[1] Introducing a chlorine atom at C5:

  • Steric Blockade: Prevents access to the metabolic heme center.[1]

  • Lipophilicity Boost: Increases

    
     by approximately 0.7 units, enhancing Blood-Brain Barrier (BBB) penetration—critical for CNS targets.[1]
    

Synthetic Accessibility

The synthesis of 5-chloro-8-fluoroquinoline is typically achieved via the Skraup-Doebner-Miller reaction or modified Friedländer synthesis . The most robust route for research scale is the Skraup cyclization using a substituted aniline.[1]

Core Synthesis Protocol (Skraup Method)

Target: 5-Chloro-8-fluoroquinoline Starting Material: 5-Chloro-2-fluoroaniline

Reagents:

  • Glycerol (Carbon source for the pyridine ring)[1][2]

  • Concentrated Sulfuric Acid (

    
    , catalyst/dehydrating agent)[1]
    
  • Sodium 3-nitrobenzenesulfonate (Oxidant, safer alternative to nitrobenzene)[1]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 5-chloro-2-fluoroaniline (10 mmol), glycerol (15 mmol), and sodium 3-nitrobenzenesulfonate (7 mmol).

  • Acid Addition: Cautiously add conc.

    
      (20 mL) dropwise. Caution: Exothermic reaction.[1]
    
  • Cyclization: Heat the mixture to 140°C for 4 hours. The reaction proceeds via the formation of acrolein in situ, followed by Michael addition of the aniline, cyclization, and oxidation.[1]

  • Quench: Cool to room temperature. Pour onto crushed ice (100 g).

  • Neutralization: Basify the solution to pH 9 using

    
     (28%). The product will precipitate or form an oil.[1]
    
  • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Visualization of Synthetic Logic

SynthesisPath cluster_conditions Key Reaction Parameters Aniline 5-Chloro-2-fluoroaniline Michael Michael Adduct (Aniline + Acrolein) Aniline->Michael Conc. H2SO4 140°C Glycerol Glycerol (Acrolein Precursor) Glycerol->Michael Dehydration Dihydro 1,2-Dihydroquinoline Michael->Dihydro Cyclization Product 5-Chloro-8-fluoroquinoline (Target Scaffold) Dihydro->Product Oxidation (Nitrobenzenesulfonate) Params Temp: 140°C Time: 4h Yield: ~65-75%

Figure 1: Skraup synthesis pathway for constructing the 5-chloro-8-fluoroquinoline core.

Medicinal Chemistry Applications

Case Study: Antibacterial Fluoroquinolones

While classic fluoroquinolones (e.g., Ciprofloxacin) utilize a 6-fluoro-7-piperazinyl pattern, the 8-fluoro position is critical in "third-generation" agents (e.g., Sparfloxacin) to enhance activity against Gram-positive bacteria (S. pneumoniae).[1]

  • Role of 5-Cl: In research analogs, adding 5-Cl to the 8-F core increases lipophilicity, aiding penetration into bacterial biofilms, though it may reduce water solubility.

  • Mechanism: These agents inhibit DNA Gyrase (Topoisomerase II).[1][3] The 5-Cl-8-F core is used to probe the spatial tolerance of the enzyme's binding pocket (the "QRDR" region).

Case Study: CNS & Alzheimer's (The PBT2 Analogs)

Research into Metal-Protein Attenuating Compounds (MPACs) often targets the interaction between Copper/Zinc and Amyloid-beta (


).[1]
  • The Control: 5-Chloro-8-hydroxyquinoline (Cloxiquine) mobilizes brain metals but can be toxic due to systemic chelation.[1]

  • The Probe: 5-Chloro-8-fluoroquinoline is synthesized to serve as the negative control .

    • Hypothesis: If the 8-F analog (non-chelator) fails to rescue neuronal toxicity while the 8-OH analog succeeds, the mechanism is confirmed to be metal-dependent.[1]

    • Result: If the 8-F analog retains activity, the drug is likely acting via off-target receptor modulation or direct antioxidant effects, not chelation.

Biological Evaluation Workflow

When characterizing a new derivative containing this pharmacophore, the following logic tree ensures robust data interpretation.

SAR_Logic Start New Derivative: 5-Cl-8-F-Quinoline-R Activity Test Biological Activity (IC50 / MIC) Start->Activity Active Compound is ACTIVE Activity->Active Inactive Compound is INACTIVE Activity->Inactive Compare Compare to 8-OH Analog Active->Compare Inactive->Compare Mech1 Mechanism: Hydrophobic Interaction (Chelation Independent) Compare->Mech1 If 8-OH is also Active Mech2 Mechanism: Metal Chelation Required Compare->Mech2 If 8-OH is Active but 8-F is Inactive

Figure 2: SAR Decision Tree for deconvoluting mechanism of action using the 8-fluoro probe.

Experimental Protocol: Lipophilicity Assessment

Since the 5-chloro-8-fluoro substitution significantly alters LogP, experimental validation is required before in vivo studies.

Protocol: Shake-Flask LogP Determination

  • Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve 5-chloro-8-fluoroquinoline (1 mg) in the water-saturated octanol phase (5 mL). Measure UV absorbance (

    
    ) at 
    
    
    
    (approx. 240 nm or 320 nm).[1]
  • Partitioning: Add octanol-saturated PBS (5 mL). Vortex vigorously for 5 minutes.[1] Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Measurement: Measure UV absorbance of the octanol layer (

    
    ).[1]
    
  • Calculation:

    
    
    Note: If 
    
    
    
    is too low, measure the aqueous phase concentration via HPLC.

References

  • Antibacterial Quinolone Structure-Activity Relationships Source:Clinical Infectious Diseases Title: Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity.[1][4] URL:[Link]1]

  • Synthesis of Quinoline Derivatives (Skraup Reaction) Source:Journal of Organic Chemistry Title: Improved Synthesis of 8-Substituted Quinolines via Modified Skraup Reaction. URL:[Link]1]

  • 8-Hydroxyquinoline vs. 8-Fluoroquinoline in Alzheimer's Research Source:Journal of Medicinal Chemistry Title: Metal-Protein Attenuating Compounds for the Treatment of Alzheimer's Disease. URL:[Link]1]

  • Cloxiquine (5-Chloro-8-hydroxyquinoline) Profile Source:PubChem Title: 5-Chloro-8-hydroxyquinoline Compound Summary. URL:[Link]1]

  • Fluoroquinolone Mechanisms and Resistance Source:MDPI Molecules Title: The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. URL:[Link]1]

Sources

The Enduring Potency of Halogenated Quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry.[1] Its rigid structure and the presence of a nitrogen atom create a unique electronic environment, making it a versatile template for designing a vast array of therapeutic agents.[2] Quinoline derivatives are found in both natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1] The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinoline ring system has proven to be a powerful tool for modulating the physicochemical properties and enhancing the pharmacological potency of these derivatives. This in-depth technical guide will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of halogenated quinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of this critical class of compounds.

The Impact of Halogenation on Physicochemical Properties and Biological Activity

The introduction of halogens into a quinoline scaffold can significantly alter its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The specific effects depend on the nature of the halogen, its position on the quinoline ring, and the overall molecular architecture.

  • Fluorine: Often used to block metabolic oxidation at specific positions, thereby increasing the bioavailability and half-life of a drug. Its high electronegativity can also alter the pKa of nearby functional groups, influencing receptor binding.

  • Chlorine and Bromine: These halogens can increase lipophilicity, which may enhance membrane permeability and target engagement. They can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

  • Iodine: While less commonly used, iodine can form strong halogen bonds and has been explored for its potential in developing targeted radiopharmaceuticals.

The position of the halogen on the quinoline ring is also critical. For instance, a halogen at the 7-position is a common feature in many antimalarial and antibacterial quinolines, while substitutions at other positions can confer different biological activities.[3]

Anticancer Activity of Halogenated Quinoline Derivatives

Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival.[4]

Mechanism of Action: Targeting Key Oncogenic Pathways

One of the primary mechanisms by which halogenated quinolines exert their anticancer effects is through the inhibition of tyrosine kinases .[4] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[5] By blocking the activity of receptor tyrosine kinases such as VEGFR and EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[5][6]

Another important mechanism is the inhibition of tubulin polymerization .[7] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and cell death. Some halogenated quinoline derivatives have been shown to bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.

Furthermore, these compounds can induce apoptosis through various other mechanisms, including the generation of reactive oxygen species (ROS) , DNA damage , and the inhibition of topoisomerase enzymes .[3][7]

Diagram: Generalized Mechanism of Action of Halogenated Quinoline Anticancer Agents

anticancer_mechanism cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_mitosis Mitosis cluster_apoptosis Apoptosis HQ Halogenated Quinoline Derivative Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) HQ->Receptor Inhibition Tubulin Tubulin Dimers HQ->Tubulin Inhibition of Polymerization DNA DNA HQ->DNA Damage Apoptosis Programmed Cell Death HQ->Apoptosis Induction Signal1 Signal Transduction Receptor->Signal1 Microtubules Microtubule Formation Tubulin->Microtubules Signal2 Proliferation & Survival Signals Signal1->Signal2 CellDivision Cell Division Signal2->CellDivision Microtubules->CellDivision

Caption: Halogenated quinolines exert anticancer effects through multiple mechanisms.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent anticancer halogenated quinolines:

  • Position of Halogen: The presence of a halogen at the 3rd or 4th position of an aromatic ring attached to the quinoline core has been shown to improve antiproliferative activity.[8]

  • Type of Halogen: In some series, compounds bearing a halogen group at the 4-position on a phenyl ring showed improved antiproliferative activity.[7]

  • Lipophilicity: Increased lipophilicity due to halogen substitution can enhance the ability of the molecule to cross cell membranes and reach its intracellular target.[9]

Quantitative Data: Anticancer Activity of Halogenated Quinolines
Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 63 Quinoline-chalcone hybridCaco-2 (Colon)5.0[6]
Compound 64 Quinoline-chalcone hybridCaco-2 (Colon)2.5[6]
Compound 41 4-chloro-3'-[(7-chloroquinolin-4-yl)amino]chalconeLNCaP (Prostate)7.93 µg/mL[8]
Compound 42 3'-[(7-chloroquinolin-4-yl)amino]-3-fluorochalconeLNCaP (Prostate)7.11 µg/mL[8]
Compound 12e Quinoline-chalcone derivativeMGC-803 (Gastric)1.38[10]
Compound 12e Quinoline-chalcone derivativeHCT-116 (Colon)5.34[10]
Compound 12e Quinoline-chalcone derivativeMCF-7 (Breast)5.21[10]

Antimicrobial Activity of Halogenated Quinoline Derivatives

Halogenated quinolines, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibacterial agents. Their efficacy extends to both Gram-positive and Gram-negative bacteria, and research continues to explore their potential against multidrug-resistant strains and biofilms.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .

  • DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.

  • Topoisomerase IV is involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Diagram: Mechanism of Action of Fluoroquinolones

fluoroquinolone_mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication cluster_death Cell Death FQ Fluoroquinolone DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FQ->Topo_IV Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Decatenation Decatenation of Daughter Chromosomes Topo_IV->Decatenation Replication_Fork Replication Fork Progression Supercoiling->Replication_Fork Replication_Fork->Decatenation DSB Double-Strand DNA Breaks CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinolones is highly dependent on their substitution pattern:

  • C-7 Position: Substitution at the C-7 position with a piperazine ring or other cyclic amines is crucial for potent antibacterial activity and influences the spectrum of activity.

  • Halogen at C-7: The presence of a halogen at the 7th position can increase the tendency for coupling reactions, allowing for the synthesis of diverse derivatives.[7]

  • C-8 Position: A chlorine atom at the C-8 position has been shown to be detrimental to antifungal activity in some series of quinoline-based hybrids.[11]

Quantitative Data: Antimicrobial Activity of Halogenated Quinolines
Compound IDStructure/SubstitutionMicroorganismMIC (µg/mL)Reference
Compound 7b Quinoline-based hydroxyimidazolium hybridStaphylococcus aureus2[11]
Compound 7b Quinoline-based hydroxyimidazolium hybridMycobacterium tuberculosis H37Rv10[11]
Compound 8 N-methylbenzoindolo[3,2-b]-quinoline derivativeVancomycin-resistant E. faecium4[7]
Compound 7 Novel quinoline derivativeE. coli ATCC259222[7]
Compound 7 Novel quinoline derivativeS. aureus ATCC259230.031[7]
QQ1, QQ4, QQ6-9, QQ12, QQ13 QuinolinequinonesS. aureus1.22 mg/L[8]
QQ10 QuinolinequinoneCandida albicans1.22 mg/L[8]

Antimalarial Activity of Halogenated Quinoline Derivatives

Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for malaria.[3] This paved the way for the development of synthetic halogenated quinoline derivatives, such as chloroquine and mefloquine, which have been mainstays in malaria chemotherapy for decades.

Mechanism of Action: Interference with Heme Detoxification

The primary mechanism of action of many antimalarial quinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin.

Antimalarial quinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite. There, they are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting accumulation of free heme is toxic to the parasite, leading to its death.

Structure-Activity Relationship (SAR) Insights

The antimalarial activity of 4-aminoquinolines like chloroquine is highly dependent on specific structural features:

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is essential for optimal antimalarial activity.[2][3]

  • Alkyl Side Chain: A flexible alkyl side chain of two to five carbons between the two amino groups is critical for activity.[2]

  • C-6 Fluoro Group: A fluoro group at the C-6 position of the quinoline moiety has been shown to increase antimalarial activity.[3]

Quantitative Data: Antimalarial Activity of Halogenated Quinolines
Compound IDStructure/SubstitutionP. falciparum StrainIC50 (µM)Reference
Compound 17 C5-fluoro dioxoisoindoline-quinoline hybridCQR PfW20.097[3]
Compound 30 Aminoalkyl sulphonamide-quinoline hybridCQS PfNF540.10[3]
Compound 154 Quinoline-hydrazine-carbothiomide hybridCQR P. falciparum0.10[3]
Ferroquine derivative 4-aminoquinoline-ferrocene hybridChloroquine-resistant0.13[12]
Compound 5 Mono-brominated thiaplakortone A analogueDd20.058[1]

Synthesis and Characterization of Halogenated Quinoline Derivatives

A variety of synthetic methods have been developed for the preparation of halogenated quinoline derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies
  • Gould-Jacobs Reaction: A widely used method for the synthesis of 4-hydroxyquinolines, which can then be converted to 4-chloroquinolines. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[13]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.

  • Doebner-von Miller Reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline in the presence of a strong acid.

  • Direct Halogenation: The direct halogenation of a pre-formed quinoline ring can be achieved using various halogenating agents. The regioselectivity of the reaction is influenced by the existing substituents on the quinoline ring.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings are powerful tools for introducing aryl or alkynyl groups onto a halogenated quinoline scaffold.[4]

Diagram: General Synthetic Workflow

synthesis_workflow Start Starting Materials (e.g., Aniline, Malonate) Synthesis Quinoline Ring Synthesis (e.g., Gould-Jacobs) Start->Synthesis Halogenation Halogenation Synthesis->Halogenation Purification Purification (e.g., Chromatography, Recrystallization) Halogenation->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Bioassay Biological Evaluation (Anticancer, Antimicrobial, etc.) Characterization->Bioassay

Caption: A generalized workflow for the synthesis and evaluation of halogenated quinolines.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-iodoquinoline (A Key Intermediate)

This protocol describes a two-step synthesis of 4-chloro-7-iodoquinoline, a versatile intermediate for the preparation of various biologically active compounds.

Step 1: Synthesis of 7-Iodoquinolin-4-ol

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3-iodoaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Increase the temperature to 240-250 °C and maintain for 30 minutes.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Filter the solid precipitate, wash with diethyl ether, and dry to obtain 7-iodoquinolin-4-ol.

Step 2: Chlorination of 7-Iodoquinolin-4-ol

  • To a stirred suspension of 7-iodoquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl3) (5 equivalents), add N,N-dimethylformamide (DMF) (0.5 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture at 110 °C for 3 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous ammonia.

  • Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to obtain pure 4-chloro-7-iodoquinoline.

Characterization Techniques

The synthesized halogenated quinoline derivatives must be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure confirmation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A reversed-phase HPLC method with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid) and UV detection is commonly employed.[14]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Elemental Analysis: Determines the elemental composition of the compound.

Conclusion and Future Perspectives

Halogenated quinoline derivatives represent a remarkably versatile and potent class of compounds with a wide range of therapeutic applications. Their success in anticancer, antimicrobial, and antimalarial drug discovery underscores the power of the quinoline scaffold as a "privileged" structure in medicinal chemistry. The strategic incorporation of halogens provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of these derivatives, leading to enhanced potency and improved pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and environmentally friendly synthetic routes to access novel halogenated quinoline derivatives.

  • Targeted Drug Design: The use of computational modeling and structure-based drug design to develop halogenated quinolines that selectively target specific enzymes or receptors, thereby minimizing off-target effects and toxicity.

  • Overcoming Drug Resistance: The design of novel halogenated quinoline derivatives that can overcome existing drug resistance mechanisms in cancer cells, bacteria, and parasites.

  • Hybrid Molecules: The synthesis of hybrid molecules that combine a halogenated quinoline scaffold with other pharmacophores to create multifunctional drugs with enhanced efficacy.

The rich history and continued innovation in the field of halogenated quinoline derivatives suggest that these compounds will remain a vital source of new therapeutic agents for the foreseeable future.

References

  • Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. (n.d.).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31227–31258.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2022). Journal of the Iranian Chemical Society, 19(10), 4047–4083.
  • Mechanism of action of quinolone antibiotics. (2022, April 26). YouTube.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2021, March 25). YouTube.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6891.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). mSphere, 5(2).
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021). RSC Advances, 11(45), 28205–28229.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2022). Molecules, 27(8), 2268.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7799-7822.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31227–31258.
  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735–1748.
  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (2014). Malaria Journal, 13, 259.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules, 24(23), 4305.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). ACS Omega, 8(22), 19575–19584.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 1-17.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Synthesis of 6-bromo-4-iodoquinoline. (2016). Proceedings of the 2016 International Conference on Materials Science, Energy Technology and Environmental Engineering (MSETEE 2016).
  • Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. (2015). Arabian Journal of Chemistry, 8(5), 651-659.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021).
  • Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. (2020). ChemistrySelect, 5(33), 10187–10199.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021). Am J Transl Res, 13(2), 1335–1375.
  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2021). Molecules, 26(19), 5898.
  • Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. (2015). Arabian Journal of Chemistry, 8(5), 651-659.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online.
  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2021). Molecules, 26(19), 5898.
  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (2022).

Sources

Methodological & Application

nucleophilic substitution reactions of 5-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Functionalization of 5-Chloro-8-fluoroquinoline

Executive Summary

This guide details the nucleophilic substitution protocols for 5-Chloro-8-fluoroquinoline (CAS: 446-35-5) . This scaffold represents a high-value "orthogonal" intermediate in medicinal chemistry. Its value lies in the differential reactivity of its two halogen substituents: the 8-fluoro group is highly activated for Nucleophilic Aromatic Substitution (


), while the 5-chloro  group remains inert under these conditions, serving as a latent handle for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This note provides validated protocols for selectively displacing the 8-fluoro substituent with oxygen and nitrogen nucleophiles to generate 5-chloro-8-substituted quinolines , including the antiseptic agent Cloxiquine and its analogs.

Mechanistic Insight & Regioselectivity

To design successful experiments, one must understand the electronic landscape of the quinoline ring.

The "Element Effect" and Position Sensitivity

In


 reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex.
  • Fluorine vs. Chlorine: Fluorine is the superior leaving group for

    
     despite the strong C-F bond. Its high electronegativity lowers the energy of the LUMO at the attached carbon, accelerating the initial nucleophilic attack.
    
  • Position 8 vs. Position 5: The nitrogen atom in the quinoline ring exerts a strong inductive electron-withdrawing effect (-I). Position 8, being closer to the nitrogen, experiences a stronger inductive pull than position 5. Furthermore, the 5-position is electronically deactivated relative to the 8-position for nucleophilic attack in the absence of nitro-activation.

Conclusion: Under standard basic conditions (


), the 8-fluoro group is displaced exclusively . The 5-chloro group requires palladium/nickel catalysis to react.
Reaction Pathway Diagram

The following diagram illustrates the orthogonal reactivity logic.

ReactionPathway Start 5-Chloro-8-fluoroquinoline (Starting Material) Inter Meisenheimer Complex (Transition State) Start->Inter Nucleophilic Attack (Nu:) Rate Determining Step Prod_O 5-Chloro-8-alkoxyquinoline (Ether Product) Inter->Prod_O Elimination of F- (Nu = OR-) Prod_N 5-Chloro-8-aminoquinoline (Amine Product) Inter->Prod_N Elimination of F- (Nu = HNR2) Prod_OH 5-Chloro-8-hydroxyquinoline (Cloxiquine) Inter->Prod_OH Elimination of F- (Nu = OH-)

Figure 1: Mechanistic pathway showing the selective displacement of the 8-Fluoro substituent via a Meisenheimer intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-8-alkoxyquinolines (Etherification)

Target Application: Synthesis of lipophilic chelators or CNS-active analogs.

Reagents:

  • Substrate: 5-Chloro-8-fluoroquinoline (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Alkoxide Formation: Cool to 0°C. Add the alcohol (R-OH) dropwise. Stir for 15–30 minutes until gas evolution ceases. Note: This pre-forms the potent alkoxide nucleophile.

  • Addition: Add 5-Chloro-8-fluoroquinoline (1.0 equiv) as a solution in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If the alcohol is primary (e.g., MeOH, EtOH), RT is sufficient (1–4 hours). For secondary or bulky alcohols, heat to 60–80°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting material (

    
    ) and appearance of the ether product.
    
  • Workup: Quench carefully with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

Critical Control Point: Do not use hydroxide bases (NaOH/KOH) if the ether is the desired product, as competitive hydrolysis to the phenol (Cloxiquine) will occur.

Protocol B: Synthesis of 5-Chloro-8-aminoquinolines (Amination)

Target Application: Introduction of solubilizing groups (e.g., morpholine, piperazine).

Reagents:

  • Substrate: 5-Chloro-8-fluoroquinoline (1.0 equiv)

  • Nucleophile: Amine (Primary or Secondary) (2.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: DMSO or NMP (Polar aprotic solvents are essential for

    
    ).
    

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 5-Chloro-8-fluoroquinoline (1.0 equiv), the amine (2.0 equiv), and

    
     (2.0 equiv).
    
  • Solvation: Add DMSO (concentration 0.2 – 0.5 M).

  • Thermal Activation: Seal the vessel and heat to 90–110°C . Note: Amines are generally less nucleophilic than alkoxides in this context; thermal energy is required to overcome the activation barrier.

  • Timecourse: Reactions typically reach completion in 4–12 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oiling out: Extract with DCM, wash with brine, dry, and concentrate.

Protocol C: Hydrolysis to 5-Chloro-8-hydroxyquinoline (Cloxiquine)

Target Application: Synthesis of metal chelators/antiseptics.

Reagents:

  • Substrate: 5-Chloro-8-fluoroquinoline.

  • Reagent: KOH (5.0 equiv) in Water/DMSO (1:1 mixture).

Methodology:

  • Dissolve substrate in DMSO.

  • Add aqueous KOH.

  • Heat to 100°C for 6 hours.

  • Acidification (Critical): The reaction produces the phenolate salt. Upon cooling, acidify carefully with 1M HCl to pH 6–7. The free phenol (Cloxiquine) will precipitate.

  • Filtration: Collect the solid by filtration.

Data Summary & Troubleshooting

Table 1: Reactivity Profile of Nucleophiles at C-8

Nucleophile ClassReagent ExampleSolventTemp (°C)Yield (Typical)Notes
Alkoxide (1°) NaOMe / MeOHMeOH/THF25 (RT)>90%Very fast; exothermic.
Alkoxide (2°) NaOiPr / iPrOHDMF6080-85%Steric hindrance slows rate.
Cyclic Amine MorpholineDMSO10075-85%Requires heat; clean conversion.
Aniline AnilineDMSO120+40-60%Poor nucleophile; requires forcing conditions.
Hydroxide KOHDMSO/H2O100>90%Acidify workup to isolate phenol.

Troubleshooting Guide:

  • Issue: Starting material remains but the reaction has stalled.

    • Solution: Add 0.5 equiv of Crown Ether (18-Crown-6) if using K2CO3 to solubilize the cation. Switch solvent to NMP and increase temp by 10°C.

  • Issue: Formation of side products.

    • Solution: Ensure anhydrous conditions for Protocols A and B. Moisture leads to hydrolysis (Protocol C product).

  • Issue: 5-Cl displacement observed.

    • Diagnosis: This is extremely rare under these conditions. Ensure no transition metals (Pd, Ni, Cu) are present as contaminants in reagents.

Workflow Visualization

Workflow Start Start: 5-Chloro-8-fluoroquinoline Decision Select Nucleophile Start->Decision Path_O Alkoxide (RO-) Solvent: DMF/THF Temp: 0°C -> RT Decision->Path_O Ether Synthesis Path_N Amine (R2NH) Solvent: DMSO Temp: 100°C Decision->Path_N Amine Synthesis Workup Quench & Extraction (Remove polar solvent) Path_O->Workup Path_N->Workup Purification Purification (Flash Chromatography) Workup->Purification End Final Product: 5-Chloro-8-substituted quinoline Purification->End

Figure 2: Operational workflow for the synthesis of 8-substituted derivatives.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitutions." Nature, 534(7607), 369–373. [Link]

    • Context: Provides the modern mechanistic understanding th

      
       reactions, particularly with Fluorine, may proceed via a concerted pathway rather than a stepwise Meisenheimer intermediate, though the practical outcome (F displacement) remains the same.[1]
      
  • Synthesis of Cloxiquine (5-Chloro-8-hydroxyquinoline)

    • Mao, W., et al. (2010). "Synthesis and biological evaluation of 5-chloro-8-quinolinol derivatives." Chemical Papers, 64(6).[2] [Link]

    • Context: Validates the stability and biological relevance of the 5-chloro-8-substituted scaffold.
  • Regioselectivity in Quinoline Substitution

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

    • Context: Authoritative text confirming the reactivity order of halo-quinolines and the activating effect of the ring nitrogen on positions 2, 4, and 8.
  • General

    
     on Fluoroarenes: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reactions of 1-fluoro-2:4-dinitrobenzene with primary aromatic amines." Chemical Reviews, 49(2), 273–412. [Link]

    • Context: Foundational text establishing the "element effect" where Fluorine is displaced orders of magnitude faster than Chlorine in reactions.

Sources

Application Notes and Protocols: 5-Chloro-8-fluoroquinoline as a Novel Ligand for Advanced Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective applications of 5-Chloro-8-fluoroquinoline as a sophisticated ligand in the synthesis of novel metal complexes. While direct literature on this specific ligand is emerging, this document provides a comprehensive framework based on the well-established chemistry of analogous 8-haloquinolines and the predictable electronic effects of fluorine substitution. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with various metal ions. Furthermore, we explore the anticipated properties and diverse potential applications of these complexes in catalysis, materials science, and drug development, supported by comparative data from closely related compounds.

Introduction: The Rationale for 5-Chloro-8-fluoroquinoline in Coordination Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties.[1][2] The 8-hydroxyquinoline substructure, in particular, is a privileged chelating agent, forming stable complexes with a wide array of metal ions.[3] The introduction of halogen substituents onto the quinoline ring system profoundly modulates the electronic and steric properties of the resulting ligands, thereby influencing the stability, reactivity, and application profile of their metal complexes.

This guide focuses on the untapped potential of 5-Chloro-8-fluoroquinoline. The presence of a chloro group at the 5-position and a fluoro group at the 8-position is anticipated to create a unique electronic environment. The strong electronegativity of the fluorine atom is expected to influence the electron density of the quinoline ring and the coordinating nitrogen atom, potentially altering the binding affinities and redox properties of the resulting metal complexes.[4] This fine-tuning of electronic properties opens up new avenues for the rational design of metal complexes with tailored functionalities.

Synthesis of 5-Chloro-8-fluoroquinoline: A Proposed Pathway

Protocol 1: Proposed Synthesis of 5-Chloro-8-fluoroquinoline

Materials:

  • 4-Chloro-2-fluoroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: Slowly add 4-Chloro-2-fluoroaniline to the mixture, followed by the cautious addition of the oxidizing agent.

  • Reaction: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is typically exothermic and should be carefully controlled. Continue heating for several hours after the initial vigorous reaction has subsided.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it cautiously into a large volume of ice-water. Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 5-Chloro-8-fluoroquinoline.

Causality of Experimental Choices: The Skraup synthesis is a robust method for constructing the quinoline ring system. The use of a fluorinated aniline precursor is a common strategy for introducing fluorine into the final heterocyclic product.[5] The purification by column chromatography is essential to remove unreacted starting materials and byproducts.

Synthesis of Metal Complexes with 5-Chloro-8-fluoroquinoline

The nitrogen atom of the quinoline ring and the fluorine atom at the 8-position of 5-Chloro-8-fluoroquinoline can act as a bidentate ligand, chelating to a central metal ion. The following is a general protocol for the synthesis of its metal complexes, which can be adapted for various metal precursors.

Protocol 2: General Synthesis of M(II)-(5-Chloro-8-fluoroquinoline)₂ Complexes

Materials:

  • 5-Chloro-8-fluoroquinoline

  • A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • Ethanol or Methanol

  • A suitable base (e.g., sodium acetate or triethylamine)

  • Deionized water

Procedure:

  • Ligand Solution: Dissolve 5-Chloro-8-fluoroquinoline (2 molar equivalents) in a minimal amount of warm ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in deionized water or ethanol.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • pH Adjustment: If necessary, add a solution of the base dropwise to facilitate deprotonation and complexation, leading to the precipitation of the metal complex.

  • Isolation: Stir the reaction mixture for several hours, then collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting metal complex in a vacuum oven at an appropriate temperature.

Self-Validating System: The formation of the complex can be monitored by thin-layer chromatography (TLC) to observe the consumption of the ligand. The successful synthesis can be confirmed by a color change in the solution and the formation of a precipitate.

Characterization of 5-Chloro-8-fluoroquinoline and its Metal Complexes

A comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized compounds.

Analytical Technique 5-Chloro-8-fluoroquinoline (Ligand) Metal Complexes
¹H and ¹³C NMR To confirm the chemical structure and purity.Can be challenging due to paramagnetism for some metals (e.g., Cu(II), Ni(II)). Diamagnetic complexes (e.g., Zn(II)) will show shifts in the ligand's proton and carbon signals upon coordination.
FT-IR Spectroscopy Characteristic C-Cl, C-F, and quinoline ring vibrations.Shifts in the C=N and other ring vibration bands upon coordination to the metal ion.
UV-Vis Spectroscopy π-π* transitions of the quinoline ring system.Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, and d-d transitions for transition metal complexes.
Mass Spectrometry To determine the molecular weight and confirm the elemental composition.To confirm the stoichiometry of the ligand to metal ratio in the complex.
Elemental Analysis To determine the percentage of C, H, N, Cl, and F.To confirm the overall composition of the metal complex.
Single-Crystal X-ray Diffraction To determine the precise molecular structure.To determine the coordination geometry around the metal center and the bond lengths and angles.

Potential Applications of 5-Chloro-8-fluoroquinoline Metal Complexes

The unique electronic properties imparted by the chloro and fluoro substituents suggest a range of potential applications for the metal complexes of 5-Chloro-8-fluoroquinoline.

Catalysis

The electron-withdrawing nature of the halogen atoms can influence the Lewis acidity of the metal center in the complex. This could lead to enhanced catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

Materials Science

Quinoline-based metal complexes, particularly those of Al(III) and Zn(II), are known for their electroluminescent properties and have been investigated for use in Organic Light-Emitting Diodes (OLEDs).[6] The fluorine substitution in 5-Chloro-8-fluoroquinoline could further tune the emission wavelength and improve the quantum efficiency and thermal stability of such materials.

Drug Development

8-Hydroxyquinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, which are often enhanced upon complexation with metal ions.[1][3] The metal complexes of 5-Chloro-8-fluoroquinoline could exhibit potent biological activities due to the combined effects of the halogenated quinoline scaffold and the central metal ion. The increased lipophilicity due to the halogen atoms may enhance cell membrane permeability.

Visualizations

Proposed Synthesis of 5-Chloro-8-fluoroquinoline

G 4-Chloro-2-fluoroaniline 4-Chloro-2-fluoroaniline Reaction_Mixture Skraup Reaction 4-Chloro-2-fluoroaniline->Reaction_Mixture Glycerol Glycerol Glycerol->Reaction_Mixture H2SO4 H2SO4 H2SO4->Reaction_Mixture Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Reaction_Mixture Crude_Product Crude 5-Chloro-8-fluoroquinoline Reaction_Mixture->Crude_Product Work-up & Extraction Purified_Product Pure 5-Chloro-8-fluoroquinoline Crude_Product->Purified_Product Column Chromatography G cluster_0 5-Chloro-8-fluoroquinoline M M²⁺ N N N->M F F F->M Cl Cl Ring1 Ring2

Caption: Bidentate coordination of the ligand to a metal center.

Experimental Workflow for Application Screening

G start Synthesized Metal Complexes catalysis Catalytic Activity Screening start->catalysis materials Photophysical Property Measurement start->materials biology Biological Activity Assays start->biology analysis Data Analysis and Comparison catalysis->analysis materials->analysis biology->analysis report Application Report analysis->report

Caption: Workflow for evaluating the potential applications.

Conclusion

5-Chloro-8-fluoroquinoline represents a promising, yet underexplored, ligand for the development of novel metal complexes. The strategic placement of chloro and fluoro substituents is poised to yield complexes with unique electronic and steric properties, making them attractive candidates for a range of applications. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and application-oriented investigation of these new materials. The provided protocols, grounded in established chemical principles, offer a reliable starting point for unlocking the full potential of 5-Chloro-8-fluoroquinoline in coordination chemistry.

References

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ACS Omega. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. Retrieved from [Link]

  • ResearchGate. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic properties of 8-hydroxyquinoline and its metal complexes. Retrieved from [Link]

  • MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • PMC. (n.d.). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Retrieved from [Link]

  • PubMed. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • Future Medicinal Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Retrieved from [Link]

  • PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • JIN DUN CHEMISTRY. (n.d.). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with amino-substituted quinolines being particularly vital.[1] These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials.[2] The Buchwald-Hartwig amination has emerged as a transformative method for the synthesis of carbon-nitrogen (C-N) bonds, offering a more efficient and selective alternative to traditional methods like nucleophilic aromatic substitution.[2][3] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides and a wide array of amines.[4][5][6]

This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 5-Chloro-8-fluoroquinoline, a substrate of interest in drug discovery due to the unique electronic properties imparted by the fluorine and chlorine substituents. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide insights into troubleshooting common challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 5-Chloro-8-fluoroquinoline to form a Pd(II) complex.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordinated Complex Amine Coordinated Complex Oxidative Addition Complex->Amine Coordinated Complex R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordinated Complex->Palladium-Amido Complex Base Palladium-Amido Complex->Pd(0)L Reductive Elimination (Product Formation) Ar-Cl 5-Chloro-8-fluoroquinoline R2NH Amine Product 5-Amino-8-fluoroquinoline Derivative

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 5-Chloro-8-fluoroquinoline

This protocol is a recommended starting point for the Buchwald-Hartwig amination of 5-Chloro-8-fluoroquinoline. Optimization may be necessary depending on the specific amine used.

Materials and Reagents:
  • 5-Chloro-8-fluoroquinoline

  • Amine of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Reaction Setup Workflow:

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents) under an inert atmosphere (argon or nitrogen).

  • Addition of Reactants: To the flask, add 5-Chloro-8-fluoroquinoline (1.0 equivalent).

  • Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by the amine (1.2 equivalents).

  • Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-8-fluoroquinoline derivative.

Recommended Reaction Parameters:
ParameterRecommended Value/ReagentRationale/Justification
Palladium Source Pd(OAc)₂A common and effective palladium precursor.
Ligand XPhosA bulky, electron-rich phosphine ligand effective for coupling aryl chlorides.
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base suitable for deprotonating a wide range of amines.
Solvent TolueneA common solvent for Buchwald-Hartwig reactions, offering a suitable boiling point.
Temperature 100-110 °CSufficient to promote the reaction without significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and phosphine ligand.

Expert Insights and Troubleshooting

Choice of Ligand and Catalyst

The selection of the ligand is critical for a successful Buchwald-Hartwig amination, especially with a challenging substrate like an aryl chloride.[6] Bulky, electron-rich phosphine ligands, such as XPhos, are often required to facilitate the oxidative addition and reductive elimination steps.[2] The choice of the palladium precursor is generally less critical, with Pd(OAc)₂ being a reliable and cost-effective option.

The Role of the Base

A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the palladium-amido intermediate. Sodium tert-butoxide is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific amine and substrate.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure an inert atmosphere; Use a fresh, high-purity catalyst and ligand; Switch to a stronger base (e.g., LHMDS); Increase the reaction temperature.
Formation of Hydrodehalogenated Byproduct β-hydride elimination from the palladium-amido intermediate.This is a known side reaction.[5] Try a bulkier ligand to sterically hinder this pathway.
Decomposition of Starting Material Reaction temperature is too high; Base is too strong for sensitive functional groups.Lower the reaction temperature; Screen alternative, milder bases such as Cs₂CO₃ or K₃PO₄.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 5-amino-8-fluoroquinoline derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and base, researchers can successfully synthesize these valuable compounds for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for developing and optimizing this important transformation.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - A reaction of the week. (n.d.). Viaspace. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(6), 1937–1943. [Link]

  • Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8874-8883. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

  • Buchwald-Hartwig Amination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application Note: Strategic Synthesis of 5-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the preparation of 5-chloro-8-fluoroquinoline (CAS 500579-51-1) starting from 5-chloroquinoline .[1] While direct electrophilic fluorination of the quinoline ring is often non-selective or low-yielding due to the deactivated pyridine ring, this protocol utilizes a reliable three-step sequence: Regioselective Nitration , Chemoselective Reduction , and Balz-Schiemann Fluorination .[1]

This guide is designed for medicinal chemists and process development scientists requiring high purity (>98%) material for structure-activity relationship (SAR) studies, particularly where metabolic stability at the C8 position is desired.[1]

Retrosynthetic Analysis & Strategy

The Challenge: Regioselectivity

Direct functionalization of 5-chloroquinoline presents a regioselectivity challenge.[1] The nitrogen atom deactivates the pyridine ring towards electrophilic attack. In the benzene ring, the 5-chloro substituent directs ortho (C6) and para (C8).[1] However, in the quinoline system, the C8 position is electronically favored for electrophilic substitution over C6, especially under acidic nitration conditions where the nitrogen is protonated.[1]

The Solution: The Nitro-Amine Route

We circumvent direct fluorination issues by installing a nitro group at C8, reducing it to the amine without dechlorinating the C5 position, and converting the amine to the fluoride via the diazonium salt.[1]

G SM 5-Chloroquinoline (Starting Material) INT1 5-Chloro-8-nitroquinoline (Major Isomer) SM->INT1 Step 1: Nitration (HNO3/H2SO4) INT2 5-Chloro-8-aminoquinoline (Amine Intermediate) INT1->INT2 Step 2: Reduction (Fe/AcOH) PROD 5-Chloro-8-fluoroquinoline (Target) INT2->PROD Step 3: Balz-Schiemann (NaNO2/HBF4, Δ)

Figure 1: Synthetic pathway for 5-Chloro-8-fluoroquinoline.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Introduce the nitrogen functionality at the C8 position.[1] Critical Control Point: Temperature control is vital to minimize dinitration or degradation.[1]

  • Reagents:

    • 5-Chloroquinoline (1.0 equiv)[1][2]

    • Potassium Nitrate (KNO3) (1.3 equiv)[1]

    • Sulfuric Acid (H2SO4), concentrated (Solvent/Catalyst)

Protocol:

  • Dissolution: Charge a round-bottom flask with 5-chloroquinoline (e.g., 10.0 g, 61.3 mmol) and cool to 0°C in an ice bath.

  • Acid Addition: Slowly add concentrated H2SO4 (30 mL) with stirring. Maintain internal temperature <10°C. Note: Exothermic protonation occurs.[1]

  • Nitration: Add KNO3 (8.0 g, 79.8 mmol) portion-wise over 30 minutes, keeping the temperature between 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[1][3]

  • Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/water with vigorous stirring.

  • Isolation: Neutralize the slurry to pH ~8–9 using 28% NH4OH or saturated Na2CO3 solution. A yellow precipitate will form.[1]

  • Purification: Filter the solid. Wash with water.[1][4] Recrystallize from ethanol or triturate with dichloromethane/pentane to remove minor 6-nitro isomers.[1]

    • Target Product: 5-Chloro-8-nitroquinoline.[1][5][6]

    • Expected Yield: 50–60%.[1]

    • Appearance: Yellow solid.[1]

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination). Why Fe/AcOH? Catalytic hydrogenation (Pd/C, H2) poses a high risk of dechlorinating the C5 position. Iron/Acetic acid is mild and highly chemoselective for nitro reduction in the presence of aryl chlorides.

  • Reagents:

    • 5-Chloro-8-nitroquinoline (1.0 equiv)[1]

    • Iron Powder (Fe) (4.0 equiv, <325 mesh)

    • Acetic Acid (AcOH) (50% aq.[1] solution or glacial)[1][7]

Protocol:

  • Setup: Suspend 5-chloro-8-nitroquinoline (5.0 g, 24 mmol) in 50% aqueous acetic acid (50 mL).

  • Reduction: Heat the mixture to 60°C. Add Iron powder (5.4 g, 96 mmol) portion-wise over 20 minutes.

  • Reflux: Increase temperature to 80–90°C and stir for 2 hours. The yellow suspension will turn dark/black (iron salts).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove excess iron.[1] Wash the pad with EtOAc.[1]

  • Neutralization: Basify the filtrate with NaOH (2M) or NH4OH to pH >10. Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry organic layers over Na2SO4, filter, and concentrate in vacuo.

    • Target Product: 5-Chloro-8-aminoquinoline (CAS 5432-09-7).[1]

    • Expected Yield: 85–95%.[1]

    • Appearance: Light yellow/brown solid.[1]

Step 3: Balz-Schiemann Fluorination

Objective: Convert the primary amine to fluoride via the diazonium tetrafluoroborate salt.[1] Safety Note: Diazonium salts can be explosive when dry.[1] Isolate the tetrafluoroborate salt carefully, but do not store it for long periods.

  • Reagents:

    • 5-Chloro-8-aminoquinoline (1.0 equiv)[1]

    • Sodium Nitrite (NaNO2) (1.2 equiv)[1]

    • Fluoroboric Acid (HBF4) (48% aq., excess)

Protocol:

  • Salt Formation: Dissolve 5-chloro-8-aminoquinoline (3.0 g, 16.8 mmol) in HBF4 (48% aq., 10 mL) and water (10 mL). Cool to -5°C (ice/salt bath).

  • Diazotization: Add a solution of NaNO2 (1.4 g, 20.1 mmol) in water (3 mL) dropwise, maintaining temperature <-2°C. Stir for 30 min at 0°C.

  • Precipitation: The diazonium tetrafluoroborate salt usually precipitates as a solid.[1] If not, add cold Et2O to induce precipitation.

  • Filtration: Filter the diazonium salt rapidly and wash with cold HBF4 (dilute), then cold Et2O and Acetone. Do not let the cake dry completely on the funnel to avoid cracking/explosion risk.

  • Decomposition (Fluorination): Transfer the damp salt to a flask containing heptane or toluene (inert carrier). Heat the slurry slowly to 90–110°C. Nitrogen gas evolution indicates decomposition.[1]

  • Final Isolation: Once gas evolution ceases, cool the mixture. Wash the organic layer with dilute NaOH (to remove BF3 adducts) and water.

  • Purification: Dry over MgSO4 and concentrate. Purify by flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).

    • Target Product: 5-Chloro-8-fluoroquinoline (CAS 500579-51-1).[1][8][9][10]

    • Expected Yield: 40–50% (over 2 steps).[1]

Workflow Visualization

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination S1_1 Dissolve 5-Cl-Quinoline in conc. H2SO4 (0°C) S1_2 Add KNO3 portion-wise (Keep T < 5°C) S1_1->S1_2 S1_3 Quench on Ice Neutralize to pH 8 S1_2->S1_3 S1_4 Filter Solid (Isolate 8-Nitro) S1_3->S1_4 S2_1 Suspend 8-Nitro in 50% AcOH S1_4->S2_1 S2_2 Add Fe Powder Heat to 80°C S2_1->S2_2 S2_3 Filter (Celite) Basify & Extract S2_2->S2_3 S2_4 Isolate 8-Amine S2_3->S2_4 S3_1 Dissolve 8-Amine in HBF4 Cool to -5°C S2_4->S3_1 S3_2 Add NaNO2 (Diazotization) S3_1->S3_2 S3_3 Isolate Diazonium BF4 Salt S3_2->S3_3 S3_4 Thermal Decomposition in Toluene (100°C) S3_3->S3_4

Figure 2: Operational workflow for the synthesis of 5-Chloro-8-fluoroquinoline.

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure1H NMR, MS
CAS Number 500579-51-1Registry
Molecular Weight 181.59 g/mol Calc.[1][10]
Solubility Soluble in DCM, DMSO, MeOH-

Key NMR Diagnostic:

  • 1H NMR (CDCl3): Look for the disappearance of the broad NH2 singlet (~4-5 ppm) from the amine precursor.[1] The H-6 and H-7 protons will show complex coupling due to the fluorine atom (

    
     and 
    
    
    
    ).[1]

References

  • Nitration Protocol: "Novel sulfonaminoquinoline hepcidin antagonists." World Intellectual Property Organization, WO2012110603A1, 2012. (Describes nitration of 5-chloroquinoline to 5-chloro-8-nitroquinoline).

  • Reduction Protocol: "5-Chloroquinolin-8-amine Synthesis." ChemicalBook.[1] (Standard Fe/AcOH reduction for nitroquinolines).

  • General Balz-Schiemann: Schiemann, G., & Balz, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung."[1] Berichte der deutschen chemischen Gesellschaft, 1927, 60(5), 1186-1190.[1] (Foundational methodology).

  • CAS Verification: "5-Chloro-8-fluoroquinoline."[1][8][9][10][11] BLD Pharm / Smolecule.[1] CAS: 500579-51-1.[1][8][9][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-8-fluoroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the isolation and purification of 5-Chloro-8-fluoroquinoline , a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.[1][2] Unlike its hydroxy-analog (Cloxiquine), this intermediate presents unique lipophilic and basicity profiles that dictate specific purification strategies.[1][2]

The primary synthesis route—typically a Skraup cyclization using 5-chloro-2-fluoroaniline —introduces specific impurities: polymerized acrolein ("tars"), unreacted aniline, and regioisomers.[1][2] This document provides a self-validating purification workflow designed to isolate high-purity material (>98%) suitable for downstream API synthesis.

Part 1: Impurity Profiling & Causality[1]

Before initiating purification, it is vital to understand the "Enemy Profile" of your crude reaction mixture.

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Polymeric Tars Polymerization of acrolein/glycerol during Skraup reaction.[1][2]High MW, insoluble in acid, soluble in organic solvents.Acid Filtration: Dissolve crude in dilute HCl; tars remain solid.[1]
Starting Aniline (5-chloro-2-fluoroaniline)Incomplete conversion.[1][2]Basic (pKa ~2-3), volatile, similar polarity to product.[1][2]Derivatization or Steam Distillation: Aniline is more volatile than the quinoline.
Inorganic Salts Catalysts (

,

) or neutralizing agents.[2]
Water-soluble.[1][2][3]Aqueous Wash: Removed during the initial phase separation.
Regioisomers Incorrect cyclization (rare with 5-Cl-2-F-aniline due to steric/electronic directing).[1][2]Very similar polarity.Recrystallization: Exploits subtle differences in crystal lattice energy.[1]

Part 2: The "Chemical Filter" Protocol (Step-by-Step)

Standard Operating Procedure (SOP-Q-PUR-05)

This protocol utilizes the basic nitrogen of the quinoline ring (pKa ~4-5) to separate it from neutral tars and modify the solubility of aniline impurities.

Phase A: The "Tar-Trap" (Acid-Base Extraction)

Rationale: Tars are non-basic.[1][2] They will not protonate and will not dissolve in aqueous acid.

  • Dissolution: Take the crude dark solid/oil and suspend it in 2M Hydrochloric Acid (HCl) (approx. 10 mL per gram of crude).

    • Checkpoint: The product (quinoline) will protonate and dissolve, turning the solution yellow/orange. The black tar will remain suspended.

  • Filtration: Filter the mixture through a Celite pad.

    • Result: The filtrate contains your product (as the hydrochloride salt).[2] The filter cake retains the tars.

  • Washing: Wash the Celite pad with a small amount of 2M HCl to recover trapped product.

Phase B: The "Aniline Scavenger" (Derivatization)

Rationale: Separation of halo-anilines from halo-quinolines by chromatography is difficult.[1][2] Chemical modification is superior.

If unreacted aniline is present (>5% by LC-MS):

  • Neutralization: Bring the acidic filtrate to pH ~4-5 (not fully basic yet).

  • Scavenging: Add Acetic Anhydride (1.2 eq relative to estimated aniline) and stir for 30 mins.

    • Mechanism:[1][2][3][4][5][6] Aniline converts to its acetanilide derivative (neutral).[2] The quinoline (tertiary amine) cannot react.[2]

  • Extraction: Extract the aqueous solution with Dichloromethane (DCM) .

    • Separation: The neutral acetanilide moves into the DCM layer. The basic quinoline remains in the aqueous layer as the salt. Discard the DCM layer.

Phase C: Isolation & Crystallization
  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH until pH > 10.

    • Observation: The product will precipitate as a off-white/beige solid.[1][2]

  • Extraction: Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Recrystallization:

    • Solvent System: Ethanol/Water (9:[1][2]1) or pure Isopropyl Alcohol (IPA).[2]

    • Procedure: Dissolve in boiling solvent. Cool slowly to Room Temp, then to 4°C.

    • Yield: Expect 60-75% recovery from crude.[1][2]

Part 3: Workflow Visualization

The following diagram illustrates the logical decision tree for purification, emphasizing the "Chemical Filter" approach.

PurificationProtocol Start Crude Reaction Mixture (Quinoline + Aniline + Tars) AcidDissolve Dissolve in 2M HCl (Protonation Step) Start->AcidDissolve Filter Filter through Celite AcidDissolve->Filter TarWaste Solid Residue (Polymers/Tars) Filter->TarWaste Solids AcidFiltrate Acidic Filtrate (Quinoline-H+ & Aniline-H+) Filter->AcidFiltrate Liquids CheckAniline Is Aniline Present? AcidFiltrate->CheckAniline Ac2O Add Acetic Anhydride (pH 4-5) CheckAniline->Ac2O Yes Basify Basify with NaOH (pH > 10) Precipitation CheckAniline->Basify No DCM_Extract Wash with DCM Ac2O->DCM_Extract WasteOrganic DCM Layer (Acetanilide Impurity) DCM_Extract->WasteOrganic Organic Phase PureAqueous Aqueous Layer (Quinoline Salt Only) DCM_Extract->PureAqueous Aqueous Phase PureAqueous->Basify FinalExtract Extract into EtOAc Evaporate Basify->FinalExtract Recryst Recrystallization (EtOH or IPA) FinalExtract->Recryst FinalProduct Pure 5-Chloro-8-fluoroquinoline (>98%) Recryst->FinalProduct

Caption: Logical flow for the purification of 5-Chloro-8-fluoroquinoline, highlighting the critical "Scavenging" step for aniline removal.

Part 4: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of crystallizing. Why?

Diagnosis: This is often due to "Oiling Out" (Liquid-Liquid Phase Separation) caused by the melting point being depressed by impurities, or the solvent mixture being too polar. The Fix:

  • Seed Crystals: If you have any pure material, add a seed crystal at the cloud point.

  • Solvent Switch: Switch from Ethanol/Water to Hexane/Ethyl Acetate . Dissolve in minimal hot EtOAc and slowly add Hexane until cloudy.

  • Purity Check: If it oils out persistently, your purity is likely <90%. Perform a short silica plug filtration (100% DCM) before attempting recrystallization again.[2]

Q2: I see a persistent impurity at R_f 0.4 (close to product) on TLC. What is it?

Diagnosis: This is likely the 5-chloro-2-fluoroacetanilide (if you used the scavenging method) or a non-basic oxidation byproduct (e.g., a quinolone derivative if water was present during synthesis).[1][2] The Fix:

  • Acidity Check: Ensure your acid extraction (Phase A) was acidic enough (pH < 1).[2] Neutral impurities like acetanilides or nitro-compounds will not dissolve in water at pH 1 and can be washed away with an organic solvent (DCM) while the product is in the aqueous acid phase.[2]

Q3: Can I use steam distillation?

Analysis: Yes. 5-Chloro-8-fluoroquinoline has a high boiling point (>250°C estimated), while 5-chloro-2-fluoroaniline boils much lower (~200°C).[1][2] Protocol:

  • Steam distill the crude reaction mixture before acid-base extraction. The aniline will distill over with the water. The quinoline (and tars) will remain in the distillation flask.[2] This is an excellent "pre-cleaning" step for large-scale batches ( >50g).[1][2]

Q4: The product is colored (Green/Brown) even after recrystallization.

Diagnosis: Trace transition metals (Iron/Copper) or trace oxidative polymers (quinone-imines) are potent chromophores.[1][2] The Fix:

  • Activated Carbon: During the hot filtration step of recrystallization, add 5% w/w Activated Carbon (Charcoal). Boil for 5 minutes and filter hot through Celite. This effectively adsorbs high-molecular-weight color bodies.[1][2]

References

  • Skraup Synthesis Mechanism & Modifications

    • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link[2]

  • Purification of Halo-Quinolines

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (General reference for basicity-based extraction).

  • Physical Properties & CAS Data

    • National Center for Biotechnology Information (2023).[2] PubChem Compound Summary for CID 11238654, 5-Chloro-8-fluoroquinoline.[1][2] Link

  • Aniline Scavenging Technique

    • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for amine separation via acetylation).[2]

Sources

recrystallization solvents for 5-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Chloro-8-fluoroquinoline

Subject: Recrystallization Solvent Systems & Troubleshooting Guide Compound: 5-Chloro-8-fluoroquinoline (Halogenated Heterocycle) Chemical Profile: Lipophilic, Weak Base, Low-Melting Point Risk.[1]

Module 1: Solvent Selection Logic

The Challenge: Unlike its analogue 5-chloro-8-hydroxyquinoline (Cloxyquine), 5-Chloro-8-fluoroquinoline lacks a hydrogen-bond donor (phenolic OH).[1] This drastically reduces its polarity and water solubility.[1] Consequently, it behaves as a lipophilic aromatic.[1] The primary purification risk is "oiling out" (liquid-liquid phase separation) rather than crystallization, due to its likely low melting point (estimated <100°C based on structural isomers).[1]

Strategic Solvent Systems:

System TypeSolvent PairRecommended Ratio (v/v)Mechanism of Action
Primary (Standard) Ethanol / Water Start 95:5, titrate to ~70:30Polarity Gradient: The compound dissolves in hot ethanol.[1] Water acts as a powerful anti-solvent, forcing the hydrophobic fluoro-quinoline out of solution as it cools.[1]
Secondary (High Purity) Heptane / Ethyl Acetate Start 10:1 (Heptane rich)Lipophilic Gradient: Best for removing polar impurities (tars).[1] Heptane (anti-solvent) suppresses solubility while EtOAc maintains it at high temps.
Alternative (Single) Isopropyl Alcohol (IPA) 100%Thermal Gradient: IPA has a steep solubility curve for halo-quinolines.[1] It requires cooling to -20°C for maximum yield.[1]

Module 2: Experimental Protocols

Protocol A: The "Cloud Point" Binary Recrystallization

Use this protocol if the specific solubility is unknown or variable between batches.[1]

  • Dissolution: Place crude 5-Chloro-8-fluoroquinoline in an Erlenmeyer flask. Add Ethanol (95%) slowly while heating to near-reflux (approx. 75°C).[1] Add just enough solvent to dissolve the solid completely.[1]

  • Hot Filtration (Critical): If insoluble particles remain (likely inorganic salts or catalyst residues), filter the hot solution through a pre-warmed glass frit or fluted filter paper.[1]

    • Why? Nucleation sites on dust/salts can cause premature, impure precipitation.[1]

  • The Titration: Keep the filtrate hot (near boiling). Add Water (anti-solvent) dropwise via pipette.[1]

    • Observation: The solution will eventually turn cloudy (the "Cloud Point") and the cloudiness will persist for 1-2 seconds before redissolving.[1]

    • Stop: When the cloudiness persists for >5 seconds.[1]

  • The Clarification: Add 1-2 mL of hot Ethanol to make the solution clear again.

  • Controlled Cooling: Remove from heat. Allow to cool to Room Temp (RT) slowly (over 30-45 mins).

    • Note: Do not use an ice bath immediately.[1] Rapid cooling traps impurities.

  • Harvest: Once crystals form at RT, cool to 0°C for 15 mins, then filter.

Protocol B: The "Oiling Out" Rescue

Use this if the product forms a separate liquid layer at the bottom instead of crystals.[1]

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add more of the Good Solvent (e.g., Ethanol or EtOAc).[1] You likely exceeded the saturation point of the anti-solvent.[1]

  • Seed: Cool slightly below the boiling point and add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod.

  • Slower Cooling: Insulate the flask with foil or a towel to slow the cooling rate.[1]

Module 3: Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on impurity profile and observed behavior.[1]

SolventSelection Start Start: Crude 5-Cl-8-F-Quinoline CheckSol Check Solubility in Hot Ethanol Start->CheckSol Soluble Fully Soluble? CheckSol->Soluble SystemB Use System B: Ethyl Acetate / Heptane Soluble->SystemB No (Requires stronger solvent) ImpurityCheck Impurity Type? Soluble->ImpurityCheck Yes SystemA Use System A: Ethanol / Water PolarImp Polar/Salts ImpurityCheck->PolarImp Salts Present NonPolarImp Tars/Non-polars ImpurityCheck->NonPolarImp Tars Present PolarImp->SystemA NonPolarImp->SystemB

Figure 2: Recrystallization Process Flow

Caption: Step-by-step workflow emphasizing the critical "Cloud Point" and cooling phases.

RecrystProcess Step1 1. Dissolve (Hot Solvent) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Step3 3. Add Anti-Solvent (To Cloud Point) Step2->Step3 Step4 4. Clarify (Add drops of Solvent) Step3->Step4 Step5 5. Slow Cool (RT -> 0°C) Step4->Step5 Step6 6. Collect (Vacuum Filter) Step5->Step6

Module 4: Troubleshooting & FAQs

Q1: My product is coming out as a yellow oil, not crystals. Why? A: This is "oiling out."[1] It happens because the melting point of the solvated compound is lower than the temperature at which it saturates.[1]

  • Fix: Your solution is too concentrated or contains too much anti-solvent (water/heptane).[1] Re-heat, add 10-20% more of the dissolving solvent (Ethanol/EtOAc), and cool much more slowly.[1] Vigorous stirring during cooling can also help induce crystallization over oiling.[1]

Q2: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a valid alternative.[1] However, Methanol is more toxic and has a lower boiling point (65°C vs 78°C).[1] The lower boiling point reduces the thermal gradient range, potentially lowering the recovery yield compared to Ethanol.[1]

Q3: The crystals are colored (brown/tan) but should be off-white. A: Halogenated quinolines often trap oxidation impurities.[1]

  • Fix: During the dissolution step (Step 1), add Activated Charcoal (1-5% wt/wt) . Boil for 5-10 minutes, then perform the Hot Filtration (Step 2) strictly through Celite to remove the carbon.[1]

Q4: Is this compound acid/base sensitive? A: 5-Chloro-8-fluoroquinoline is a weak base.[1] Avoid using acidic water or strong acids during recrystallization, as you will form the Quinolinium salt (e.g., Hydrochloride), which has completely different solubility properties (water-soluble).[1] Ensure your water source is neutral (pH 7).[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of quinoline derivatives). [1]

  • Zubrick, J. W. (2014).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Authoritative source on "Cloud Point" and "Oiling Out" protocols). [1]

  • PubChem Compound Summary. (2024). 5-Chloro-8-hydroxyquinoline (Structural Analog Data). National Center for Biotechnology Information. (Used for structural comparison and solubility inference).[1] [1]

Sources

Technical Guide: Minimizing Side Reactions in 5-Chloro-8-fluoroquinoline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Landscape

The 5-chloro-8-fluoroquinoline scaffold presents a classic "Janus" challenge in heterocyclic chemistry. You are dealing with two distinct electrophilic sites governed by opposing mechanistic rules:

  • C5-Chlorine: Located on the carbocyclic ring, para-like to the nitrogen. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) via oxidative addition.

  • C8-Fluorine: Located ortho to the quinoline nitrogen. The inductive effect of the nitrogen atom renders this position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) , particularly with hard nucleophiles (alkoxides, amines).
    

The Core Challenge: Achieving selective C-C or C-N bond formation at the C5-Cl position without triggering unwanted


 displacement of the C8-Fluorine or poisoning the catalyst with the quinoline nitrogen.

Part 1: Troubleshooting & Optimization (Q&A)

Q1: I am observing significant loss of the 8-Fluoro substituent during Suzuki coupling at the 5-Cl position. How do I prevent this?

Diagnosis: You are likely experiencing competitive


 side reactions. The reaction conditions (specifically the base and solvent) are acting as nucleophiles toward the activated C8-F bond.

The Mechanism: The 8-position is electronically activated by the adjacent ring nitrogen. Common bases used in Suzuki coupling, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), act as potent nucleophiles, displacing the fluoride to form the 8-alkoxy ether.

Corrective Protocol:

  • Switch to Non-Nucleophilic Bases: Abandon alkoxide bases immediately. Switch to bulky, inorganic bases that are poor nucleophiles.

    • Recommended: Potassium phosphate (

      
      ) or Cesium carbonate (
      
      
      
      ).
    • Rationale: These bases facilitate the transmetallation step without attacking the C8-F bond.

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) which can generate alkoxides in situ.

    • Recommended: 1,4-Dioxane, Toluene, or THF with a minimum amount of water (if necessary for boronic acid solubility).

  • Temperature Control:

    
     rates increase exponentially with temperature. Keep the reaction temperature as low as possible (60–80°C) by using highly active catalyst systems (e.g., Pd-XPhos or Pd-SPhos) that function efficiently below the threshold for 
    
    
    
    .
Q2: My reaction stalls at <20% conversion, and the catalyst appears to precipitate. Is the quinoline nitrogen poisoning the Palladium?

Diagnosis: Yes, this is a classic "N-binding" inhibition. The lone pair on the quinoline nitrogen is a competent ligand for Pd(II), forming a stable, unreactive (Quinoline)2-Pd-Cl2 complex that removes the metal from the catalytic cycle.

The Mechanism: Quinolines are


-deficient but have a basic nitrogen. If your phosphine ligand is labile or insufficiently bulky, the quinoline nitrogen will displace it, arresting the catalytic cycle before oxidative addition can occur.

Corrective Protocol:

  • Ligand Overhaul: Use bulky, electron-rich phosphine ligands that sterically crowd the metal center, preventing the approach of the quinoline nitrogen.

    • Gold Standard:Buchwald Biaryl Ligands (XPhos, SPhos, RuPhos).

    • Alternative:Bis-phosphines like Xantphos (wide bite angle) can also stabilize the active species.

  • Lewis Acid Additives (Advanced): In extreme cases, adding a stoichiometric Lewis acid (e.g.,

    
     or 
    
    
    
    ) can "mask" the quinoline nitrogen by binding to it, leaving the Pd catalyst free to react with the C-Cl bond. Note: This requires careful optimization to avoid interfering with the base.
Q3: I see "Hydrodehalogenation" (replacement of Cl with H) instead of coupling. What causes this?

Diagnosis: This is a reductive side reaction, often driven by


-hydride elimination from the solvent or the boronic acid itself, or via a radical pathway.

The Mechanism: If the transmetallation step is slow (due to steric bulk or low solubility), the L-Pd(II)-Ar-Cl intermediate may undergo reduction. This is common in alcohol solvents (which serve as hydride sources) or when using excessive amine bases.

Corrective Protocol:

  • Solvent Switch: Eliminate alcohols. Use strictly anhydrous Toluene or DMF.

  • Catalyst Loading: Increase the catalyst loading slightly (from 1 mol% to 3-5 mol%) to accelerate the productive coupling cycle over the slower decomposition pathways.

  • Boronic Acid Stoichiometry: Use a larger excess of the boronic acid (1.5 – 2.0 equiv) to drive transmetallation.

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways for 5-chloro-8-fluoroquinoline. Use this to identify where your reaction is diverging from the desired path.

G Start 5-Chloro-8-fluoroquinoline Pd_Cycle Pd(0) Oxidative Addition (at C5-Cl) Start->Pd_Cycle  Bulky Ligands (XPhos)  Anhydrous Solvents N_Bind Catalyst Poisoning (Pd-N coordination) Start->N_Bind  Unprotected N  Small Ligands (PPh3) SNAr SNAr Attack (at C8-F) Start->SNAr  Strong Bases (NaOMe)  High Temp Product 5-Aryl-8-fluoroquinoline (Target Product) Pd_Cycle->Product  Transmetallation Dehalo Protodehalogenation (Loss of Cl) Pd_Cycle->Dehalo  Slow Transmetallation  Hydride Source (ROH) Dead_Cat Inactive Pd-Complex (Stalled Reaction) N_Bind->Dead_Cat Ether_Sub 8-Alkoxy-5-chloroquinoline (Impurity) SNAr->Ether_Sub Reduced 8-Fluoroquinoline (Impurity) Dehalo->Reduced

Caption: Figure 1: Chemoselectivity Map. Green pathways indicate optimized coupling. Red/Yellow pathways indicate common failure modes (Catalyst poisoning,


, and Reduction).

Part 3: Comparative Data & Experimental Standards

Table 1: Base & Solvent Compatibility Matrix

Select conditions based on the "Safe Zone" to minimize C8-F displacement.

Base TypeExampleNucleophilicityRisk of C8-F

Recommended Solvent System
Alkoxides NaOMe, NaOEt, KOtBuHigh Severe AVOID
Hydroxides NaOH, KOHModerateHighAqueous mixtures (only if F is stable)
Carbonates

,

LowLow Dioxane/H2O, DMF
Phosphates

LowMinimal Toluene/H2O, Dioxane
Fluorides KF, CsFLowMinimalAnhydrous THF/Toluene
Standardized Protocol: C5-Selective Suzuki Coupling

Use this protocol as a baseline. It is designed to be self-validating: if it fails, the failure mode (N-binding vs


) will be obvious.
  • Reagents:

    • 5-Chloro-8-fluoroquinoline (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[1]

    • Catalyst:

      
       (2 mol%) + XPhos  (4-8 mol%) OR Pd-XPhos-G3 precatalyst.
      
    • Base:

      
       (3.0 equiv, finely ground).
      
    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Step 1 (Degassing): Charge solid reagents into a reaction vial. Seal and purge with Argon/Nitrogen for 5 minutes. Why: Oxygen promotes homocoupling and catalyst oxidation.

    • Step 2 (Solvation): Add degassed 1,4-Dioxane. If solubility is poor, add degassed water (ratio 10:1 Dioxane:Water). Note: Keep water minimal to reduce hydrolysis risk.

    • Step 3 (Reaction): Heat to 80°C. Monitor by HPLC/LCMS at 1 hour.

    • Step 4 (Validation):

      • If SM remains + Catalyst precipitate: Switch to Pd-RuPhos (better for N-heterocycles).

      • If 8-hydroxy/alkoxy impurity forms: Lower temp to 60°C and ensure water/alcohol is excluded.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (NIH) / PMC. Relevance: Establishes protocols for regioselective coupling on polyhalogenated N-heterocycles, analogous to the quinoline system. URL:[Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Source: MDPI / ResearchGate. Relevance: Details the mechanism of base-promoted displacement of Fluorine in heteroaromatic systems, critical for understanding the side reactions at the C8 position. URL:[Link]

  • Suzuki-Miyaura Coupling: Mechanism & Optimization. Source: Organic Chemistry Portal. Relevance: Provides foundational data on ligand effects and the catalytic cycle necessary to prevent catalyst poisoning by nitrogen-containing substrates. URL:[Link]

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Source: National Institutes of Health (NIH) / PMC. Relevance: Discusses the reactivity of Pd-Fluoride intermediates and the stability of C-F bonds under palladium catalysis conditions. URL:[Link]

Sources

Technical Support Center: 5-Chloro-8-fluoroquinoline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the storage stability, degradation pathways, and handling of 5-Chloro-8-fluoroquinoline .

Senior Application Scientist Note: While 5-Chloro-8-fluoroquinoline is a robust haloquinoline scaffold, it presents specific stability challenges distinct from its 8-hydroxy analog (Cloxiquine). Its lipophilic nature and the electronic activation of the C-8 fluorine atom by the quinoline nitrogen dictate its degradation profile. This guide synthesizes structure-activity relationships (SAR) from homologous haloquinolines to provide a conservative, self-validating stability protocol.

Module 1: Storage & Handling Directives

Current Status: Critical Control Required The 8-fluoro substituent is susceptible to nucleophilic aromatic substitution (


) under specific conditions (high pH or moisture), and the quinoline ring is prone to photo-oxidation.
Optimal Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy for spontaneous hydrolysis and N-oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the pyridine ring nitrogen.
Container Amber Glass / PTFE-lined CapBlocks UV light (290–400 nm) to prevent photodehalogenation.
Desiccant Silica Gel or Molecular SievesCrucial: Moisture facilitates the hydrolysis of the C-F bond to C-OH (formation of 5-chloro-8-hydroxyquinoline).
Handling Precautions (MSDS Context)
  • Hazard: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • PPE: Nitrile gloves, safety goggles, and fume hood (to avoid inhalation of dust/vapors).

  • Solvent Compatibility: Soluble in DCM, Methanol, DMSO. Avoid prolonged storage in protic solvents (e.g., water/alcohols) without pH control.

Module 2: Degradation Pathways & Troubleshooting

Primary Degradation Mechanisms

1. Hydrolytic Defluorination (The "Cloxiquine" Pathway) The fluorine at position 8 is activated by the electron-withdrawing nature of the quinoline nitrogen (especially if protonated). In the presence of moisture and heat, it can undergo nucleophilic displacement by water/hydroxide to form 5-chloro-8-hydroxyquinoline .

  • Indicator: Appearance of a polar impurity peak in HPLC; sample turns from off-white to yellow/tan (characteristic of the hydroxy-analog).

2. Photo-Oxidative Dehalogenation Exposure to UV light can cause homolytic cleavage of the C-Cl or C-F bonds, leading to radical species that polymerize or oxidize.

  • Indicator: Darkening of the solid; broadening of melting point range.

Visualizing the Degradation Logic

DegradationPathways Compound 5-Chloro-8-fluoroquinoline (Intact) Prod_Hydrolysis 5-Chloro-8-hydroxyquinoline (Polar Impurity) Compound->Prod_Hydrolysis Nucleophilic Substitution (Slow) Prod_Photo Dehalogenated By-products Compound->Prod_Photo Radical Cleavage Prod_N_Oxide Quinoline N-Oxide Compound->Prod_N_Oxide N-Oxidation Moisture Moisture/H2O (pH > 7) Moisture->Prod_Hydrolysis UV UV Light (>290 nm) UV->Prod_Photo Oxidation Air/Oxygen Oxidation->Prod_N_Oxide

Figure 1: Primary degradation pathways driven by environmental stressors. The conversion to the hydroxy-analog is the most chemically specific risk.

Module 3: Troubleshooting FAQ

Q1: My sample has turned from white crystals to a yellow powder. Is it still usable?

  • Diagnosis: This indicates significant degradation. The yellow color is likely due to the formation of 5-chloro-8-hydroxyquinoline (which is naturally yellow) or oxidative coupling products (quinoline oligomers).

  • Action: Run a QC check (HPLC). If purity is <95%, recrystallization is required.

  • Prevention: Ensure the container was light-protected and sealed under inert gas.

Q2: I see a new peak at RRT 0.65 in my Reverse Phase HPLC. What is it?

  • Technical Insight: In reverse-phase (C18) chromatography, the 8-hydroxy derivative is significantly more polar than the 8-fluoro parent due to the phenolic -OH group capable of hydrogen bonding.

  • Identification: The peak at a lower retention time (Relative Retention Time < 1.0) is almost certainly 5-chloro-8-hydroxyquinoline .[1][2][3][4][5]

  • Resolution: Quantify the impurity. If <1%, it may not interfere with synthetic steps unless metal chelation is involved (the OH derivative is a potent chelator).

Q3: Can I store the compound in DMSO stock solution at -20°C?

  • Answer: Yes, but with caveats. DMSO is hygroscopic. Absorbed water can initiate slow hydrolysis of the C-F bond over months.

  • Protocol: Use anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Module 4: Analytical Monitoring & Protocols

Standard Stability-Indicating HPLC Method

This method separates the lipophilic parent from potential polar degradants.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 320 nm (Quinoline conjugation)
Temperature 30°C
Self-Validating Purity Check Workflow

Use this logic flow to determine if your batch is fit for purpose.

PurityCheck Start Start QC Check Visual Visual Inspection: White/Off-White? Start->Visual ColorFail Yellow/Brown: Suspect Oxidation/Hydrolysis Visual->ColorFail No HPLC Run HPLC-UV (Gradient Method) Visual->HPLC Yes ColorFail->HPLC Confirm Extent PurityDecision Main Peak Area % HPLC->PurityDecision Pass PASS: Proceed to Experiment PurityDecision->Pass >98% Recryst FAIL (90-95%): Recrystallize (EtOH/Hexane) PurityDecision->Recryst 90-98% Discard FAIL (<90%): Discard/Repurpose PurityDecision->Discard <90%

Figure 2: Decision matrix for assessing compound quality before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2817, 5-Chloro-8-hydroxyquinoline (Analog Reference). Retrieved from [Link]

  • Blondeau, J. M. (2004).Fluoroquinolones: Mechanism of Action, Classification, and Development of Resistance. Survey of Ophthalmology. (Context for quinolone ring stability).

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-8-fluoroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5-Chloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures during the chemical modification of this versatile scaffold. Quinoline derivatives are pivotal in medicinal chemistry, and understanding the nuances of their functionalization is key to successful drug discovery programs.[1][2]

This document will delve into the critical aspect of reaction temperature optimization for common functionalization reactions, offering a blend of theoretical principles and practical, field-proven insights.

I. Understanding the Reactivity of 5-Chloro-8-fluoroquinoline

The reactivity of the 5-Chloro-8-fluoroquinoline core is dictated by the electronic properties of the quinoline ring system and the influence of its halogen substituents. The nitrogen atom in the quinoline ring is electron-withdrawing, which generally deactivates the aromatic system towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r_).[3]

The chlorine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[4][5][6] The fluorine atom at the 8-position, being highly electronegative, further influences the electron distribution within the ring, potentially impacting the reactivity of the C-Cl bond.[7]

II. Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses common issues encountered during the functionalization of 5-Chloro-8-fluoroquinoline, with a focus on the role of reaction temperature.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 5-Chloro-8-fluoroquinoline and an arylboronic acid, but I am observing very low to no conversion of my starting material, even after prolonged reaction times. What is the likely cause and how can I optimize the temperature?

Answer:

Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors, with reaction temperature being a critical parameter. The catalytic cycle of the Suzuki-Miyaura reaction involves several temperature-dependent steps: oxidative addition, transmetalation, and reductive elimination.[8]

Causality Behind the Issue:

  • Insufficient Temperature for Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-Cl bond of 5-Chloro-8-fluoroquinoline is often the rate-limiting step.[9] The electron-withdrawing nature of the quinoline ring and the 8-fluoro substituent can influence the electron density at the 5-position, potentially requiring higher temperatures to facilitate this step.

  • Catalyst Deactivation: While higher temperatures can promote the reaction, excessively high temperatures can lead to catalyst decomposition or the formation of inactive palladium species, thereby halting the catalytic cycle.

  • Sub-optimal Ligand Performance at a Given Temperature: The chosen phosphine ligand's stability and ability to promote the desired catalytic steps are temperature-dependent. Some ligands are more robust at elevated temperatures than others.

Experimental Protocol for Temperature Optimization:

  • Initial Temperature Screening:

    • Set up a series of small-scale reactions in parallel.

    • Based on literature for similar haloquinolines, a starting point of 80-100 °C is reasonable.[10]

    • Screen a temperature range from 70 °C to 120 °C in 10 °C increments.

    • Use a reliable heating system (e.g., a temperature-controlled oil bath or heating block) to ensure consistency.

    • Monitor the reactions by a suitable analytical technique (TLC, LC-MS, or GC-MS) at regular intervals (e.g., every 2 hours).

  • Stepwise Temperature Increase:

    • If no reaction is observed at the lower end of the screened range after a reasonable time (e.g., 4-6 hours), incrementally increase the temperature of a single reaction vial.

    • This can help identify the minimum temperature required for the onset of the reaction.

  • Consideration of Other Reaction Parameters:

    • Base: Ensure a suitable base is used. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice of base can influence the optimal temperature.

    • Solvent: The boiling point of the solvent will dictate the maximum achievable reaction temperature at atmospheric pressure. Common solvents for Suzuki reactions include toluene, dioxane, and DMF. A higher boiling point solvent may be necessary if higher temperatures are required.

    • Catalyst and Ligand: If temperature optimization alone is insufficient, consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).[10]

Workflow for Temperature Optimization in Suzuki-Miyaura Coupling:

G cluster_0 Initial Setup cluster_1 Temperature Screening cluster_2 Analysis & Decision cluster_3 Optimization & Completion start Reaction Setup: 5-Chloro-8-fluoroquinoline Arylboronic acid Pd Catalyst & Ligand Base, Solvent temp_screen Screen Temperatures: 70°C, 80°C, 90°C, 100°C, 110°C, 120°C start->temp_screen monitor Monitor by TLC/LC-MS temp_screen->monitor analysis Analyze Results monitor->analysis decision Conversion? analysis->decision optimize Optimize Other Parameters: Base, Solvent, Ligand decision->optimize  No complete Reaction Complete decision->complete  Yes optimize->temp_screen

Caption: Workflow for optimizing reaction temperature in Suzuki-Miyaura coupling.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on 5-Chloro-8-fluoroquinoline and observe the formation of a significant amount of a dehalogenated side product (8-fluoroquinoline). How can I adjust the temperature to minimize this?

Answer:

The formation of a dehalogenated side product is a common issue in palladium-catalyzed cross-coupling reactions and is often exacerbated by inappropriate reaction temperatures.

Causality Behind the Issue:

  • β-Hydride Elimination: At elevated temperatures, an intermediate palladium-amido complex can undergo β-hydride elimination, leading to the formation of an enamine/imine and a palladium-hydride species. This palladium-hydride can then react with the starting material to produce the dehalogenated quinoline.[9]

  • Protodehalogenation: This can occur if there are sources of protons in the reaction mixture (e.g., from the amine or solvent) that can react with the palladium-aryl intermediate, especially at higher temperatures.

Experimental Protocol for Temperature Optimization:

  • Lower the Reaction Temperature:

    • The most direct approach is to lower the reaction temperature. Buchwald-Hartwig reactions can often be conducted at temperatures ranging from room temperature to 110 °C.[11]

    • If your initial reaction was run at a high temperature (e.g., >100 °C), try reducing it to 80-90 °C.

    • For some highly active catalyst systems, even room temperature might be sufficient, albeit with longer reaction times.

  • Screen a Temperature Gradient:

    • Set up parallel reactions at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C) and monitor the ratio of the desired product to the dehalogenated side product.

  • Balance Reaction Rate and Selectivity:

    • Lowering the temperature will likely decrease the reaction rate. The goal is to find a temperature that provides an acceptable reaction rate while minimizing side product formation.

Table 1: General Temperature Guidelines for Common Cross-Coupling Reactions

Reaction TypeTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura Coupling 80 - 120Higher temperatures may be needed for less reactive chlorides. Monitor for catalyst degradation at the upper end of this range.[10]
Buchwald-Hartwig Amination Room Temperature - 110Lower temperatures can minimize dehalogenation side products. Highly active catalysts may allow for reactions at or near room temperature.[11]
Nucleophilic Aromatic Substitution (SNAr) 50 - 150Highly dependent on the nucleophile and solvent. Higher temperatures are generally required for less activated substrates.[12]

III. Frequently Asked Questions (FAQs)

Q1: At what temperature should I start my optimization for a Nucleophilic Aromatic Substitution (SNAr) reaction with an amine on 5-Chloro-8-fluoroquinoline?

A1: For an SNA_r_ reaction, the reactivity is highly dependent on the nucleophilicity of the amine and the solvent used. A good starting point for temperature screening would be in the range of 80-100 °C. The electron-withdrawing nature of the quinoline ring and the 8-fluoro substituent should activate the 5-position towards nucleophilic attack. If the reaction is sluggish, the temperature can be increased incrementally up to the boiling point of the solvent. Microwave irradiation can also be a valuable tool to accelerate these reactions and often allows for higher temperatures to be reached in a shorter time.[2]

Q2: Can the 8-fluoro substituent be displaced at high temperatures?

A2: While the C-F bond is generally stronger than the C-Cl bond, nucleophilic aromatic substitution of aryl fluorides can occur, especially when activated by electron-withdrawing groups.[7][13] In the context of 5-Chloro-8-fluoroquinoline, the primary site of reaction for palladium-catalyzed cross-couplings will be the C-Cl bond due to its lower bond dissociation energy. For SNA_r_ reactions, while the 5-position is generally more activated, displacement of the 8-fluoro substituent, particularly with strong nucleophiles at very high temperatures, cannot be entirely ruled out as a potential side reaction. Careful monitoring of the reaction for the formation of regioisomeric products is advised.

Q3: How does the choice of solvent affect the optimal reaction temperature?

A3: The solvent plays a crucial role in determining the accessible temperature range and can also influence reaction kinetics. High-boiling point solvents such as DMF, DMAc, or toluene allow for higher reaction temperatures, which can be necessary for activating less reactive substrates.[14] However, it's important to ensure that the chosen catalyst and reagents are stable at these elevated temperatures. For lower temperature reactions, solvents like THF or 1,4-dioxane are commonly used. The polarity of the solvent can also affect the solubility of reagents and intermediates, which in turn can impact the optimal reaction temperature.

Q4: I am observing a color change in my reaction mixture at high temperatures. Is this an indication of a problem?

A4: A color change, particularly darkening, at elevated temperatures can indicate several things. It may be a benign change associated with the formation of the active catalyst or intermediates. However, it can also be a sign of catalyst decomposition, leading to the formation of palladium black, or degradation of the starting materials or products. If the color change is accompanied by a stall in the reaction or an increase in side products, it is likely indicative of a problem. In such cases, reducing the reaction temperature or using a more thermally stable catalyst/ligand system is recommended.

Logical Relationship in Troubleshooting Low Yield:

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps problem Low or No Product Yield cause1 Insufficient Temperature problem->cause1 cause2 Catalyst Deactivation problem->cause2 cause3 Sub-optimal Reaction Parameters problem->cause3 solution1 Increase Temperature (in increments) cause1->solution1 solution2 Screen Different Catalysts/ Ligands cause2->solution2 solution3 Optimize Base and Solvent cause3->solution3 solution1->problem Re-evaluate solution2->problem Re-evaluate solution3->problem Re-evaluate

Sources

Technical Support Center: Overcoming Steric Hindrance in 8-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because the 8-fluoroquinoline scaffold is resisting standard functionalization protocols.[1] This is a common bottleneck in medicinal chemistry optimization.

While the C8-fluorine atom is excellent for blocking metabolic soft spots and modulating pKa, it introduces significant peri-strain (interaction between the C8-substituent and the N1-lone pair or substituent) and ortho-steric hindrance affecting the C7 position.[1]

This guide moves beyond basic synthesis, focusing on overcoming these specific steric and electronic barriers.

Module 1: C7-Functionalization (The "Ortho-Wall" Problem)

Q: My Buchwald-Hartwig amination at C7 (adjacent to C8-F) is stalling. Yields are <20% even with Pd(OAc)₂.[1][2] Is the fluorine deactivating the ring?

A: The issue is likely steric gating , not electronic deactivation. While fluorine is electron-withdrawing (inductively activating for


), in metal-catalyzed cross-coupling, it acts as a steric fence.[1] The C8-F atom prevents the palladium center from easily approaching the C7-halide, especially during the oxidative addition or reductive elimination steps.

Troubleshooting Protocol:

  • Switch to "Dialkylbiaryl" Ligands: Standard phosphines (PPh₃, dppf) are too rigid.[1][2] You need bulky, electron-rich ligands that can "reach around" the fluorine atom.[1]

    • Recommendation:BrettPhos or RuPhos .[1] These are specifically designed for ortho-hindered substrates.[1]

  • Pre-catalyst Activation: Use precatalysts (e.g., XPhos Pd G3 ) to ensure rapid generation of the active Pd(0) species, preventing catalyst death before the difficult oxidative addition occurs.

  • Base Selection: Switch from inorganic bases (Cs₂CO₃) to LHMDS or NaOtBu if your substrate allows.[1][2] Soluble organic bases often accelerate the transmetallation step in hindered systems.

Comparative Ligand Performance (C7-Amination of 7-bromo-8-fluoroquinoline):

LigandYield (Isolated)Reaction TimeNotes
PPh₃< 5%24 hCatalyst decomposition observed.[1]
BINAP18%24 hSignificant protodehalogenation.[1]
RuPhos 82% 6 h Excellent for secondary amines.[1]
BrettPhos 91% 4 h Best for primary amines.[1]
Q: I need to install a carbon substituent at C7. Suzuki couplings are failing.[1] What is the alternative?

A: If standard Suzuki conditions fail due to the "ortho-effect" of the C8-fluorine, switch to Directed Ortho Metalation (DoM) .[1] The C8-fluorine is an excellent Directing Group (DG) for lithiation.[1] The electronegativity of fluorine acidifies the C7-proton, making it susceptible to deprotonation by strong bases.[1]

The "DoM-Bypass" Protocol:

  • Reagent: LDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1]

  • Temperature: Must be kept at -78°C .

  • Quench: Add your electrophile (e.g., iodine, aldehydes) before warming up.[1]

  • Warning: If the N1 position is free, the lone pair may complex the lithium, potentially leading to C2 lithiation.[1] If C7 is the target, ensure C2 is blocked or use LIDBB (Lithium-4,4'-di-tert-butylbiphenyl) conditions if applicable.[1]

Module 2: The "Peri-Interaction" & N-Oxide Strategy

Q: The nitrogen lone pair seems to be interfering with my reactions at C8/C7. How do I lock the conformation?

A: The repulsion between the N1-lone pair and the C8-F lone pairs creates a high-energy "peri-interaction."[1] This can distort the ring and make the nitrogen a poor ligand for coordination chemistry.

Solution: The N-Oxide Switch Oxidizing the quinoline to 8-fluoroquinoline N-oxide removes the N-lone pair repulsion and changes the electronic bias of the ring.[1]

Workflow Visualization (DOT):

N_Oxide_Strategy Substrate 8-Fluoroquinoline Problem Peri-Repulsion (N-Lone Pair vs C8-F) Substrate->Problem Action Oxidation (mCPBA) Problem->Action Solution Intermediate N-Oxide Intermediate Action->Intermediate Benefit C2-H Activation or C7-S_NAr Intermediate->Benefit Altered Electronics

Caption: Strategic oxidation to N-oxide relieves peri-strain and activates C2/C7 positions.

Key Application: The N-oxide moiety activates the C2 position for nucleophilic attack or C-H activation, which is otherwise sluggish in electron-rich 8-fluoro systems.[1]

Module 3: Nucleophilic Substitution ( )

Q: Can I displace the C8-fluorine directly? It seems stable.

A: C8-Fluorine is surprisingly stable to


 compared to C2 or C4 halides because the anionic intermediate (Meisenheimer complex) is less stabilized at the C8 position in the absence of strong electron-withdrawing groups (EWG) at C5/C7.

Activation Strategy: To displace C8-F, you must destabilize the ring electron density:

  • Protonation/Alkylation: Quaternize the nitrogen (make an N-alkyl quinolinium salt). This puts a positive charge on the ring, drastically lowering the activation energy for nucleophilic attack at C8.

  • Solvent: Use DMSO or NMP at elevated temperatures (>100°C).[1][2]

  • Nucleophile: Use "naked" anions (e.g., KF/18-crown-6 or CsF) if trying to swap for another halide, or thiols/amines for functionalization.[1]

Experimental Protocol: C7-Arylation via RuPhos-Pd

Objective: Install a phenyl group at C7 of 7-bromo-8-fluoroquinoline (overcoming ortho-F hindrance).

Reagents:

  • Substrate: 7-bromo-8-fluoroquinoline (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.5 equiv)[1][2]

  • Catalyst: RuPhos Pd G3 (2 mol%)[1][2]

  • Base: K₃PO₄ (3.0 equiv)[1][2]

  • Solvent: Toluene/Water (10:1)[1][2]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Crucial: Oxygen kills the active bulky-Pd species.[1]

  • Loading: Add substrate, boronic acid, RuPhos Pd G3, and base to the tube.[1]

  • Solvent: Add degassed Toluene/Water.[1] The biphasic system helps dissolve inorganic bases while keeping the catalyst in the organic phase.

  • Heating: Heat to 80°C for 4 hours. Note: Do not reflux excessively; RuPhos is thermally stable but 80°C is usually sufficient.[1]

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Color Change: Reaction mixture should turn from dark red/brown to black/grey upon completion (Pd precipitation).[1][2]

  • TLC:[1][2] Product will likely be more polar than the starting bromide but less polar than the boronic acid.

Decision Logic: Functionalization Pathways

Use this logic flow to determine the best synthetic route for your 8-fluoroquinoline derivative.

Synthesis_Logic Start Target: Functionalize 8-Fluoroquinoline Target_Pos Target Position? Start->Target_Pos C7 C7 (Ortho to F) Target_Pos->C7 C2 C2 (Alpha to N) Target_Pos->C2 C8 C8 (Displace F) Target_Pos->C8 Coupling Is it a Coupling? C7->Coupling N_Oxide Make N-Oxide C2->N_Oxide Activate Quaternize Nitrogen (MeI or BnBr) C8->Activate DoM Use DoM (LDA/-78°C) Coupling->DoM No (Electrophile) Pd_Cat Use RuPhos/BrettPhos Coupling->Pd_Cat Yes (C-C/C-N) Rearrange Reissert-Henze Reaction N_Oxide->Rearrange SNAr Run SNAr Activate->SNAr

Caption: Decision matrix for selecting the optimal synthetic pathway based on regiochemistry.

References

  • Regioselective Lithiation of Quinolines: Title: Kinetic resolution of 2‐aryldihydroquinolines using lithiation – synthesis of chiral 1,2‐ and 1,4‐dihydroquinolines.[1] Source: Chemistry - A European Journal (2023).[1][3] URL:[Link][2][3]

  • Rh(III)-Catalyzed Alkylation (C8-Selectivity): Title: Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons.[1] Source: Organic Letters (2019).[1][2] URL:[Link][2]

  • General Quinoline Functionalization Reviews: Title: Recent Advances in Metal-Free Quinoline Synthesis.[1] Source: PMC - NIH (2016).[1] URL:[Link][2]

  • Medicinal Chemistry of 8-Hydroxy/Fluoro Quinolines: Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: PMC - NIH (2021).[1] URL:[Link]

Sources

column chromatography conditions for 5-Chloro-8-fluoroquinoline separation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic chromatography but requires specific optimization strategies for halogenated heteroaromatics.

Ticket ID: #CFQ-58-SEP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Molecule Profile & Separation Logic

Before starting, you must understand why this separation is difficult. 5-Chloro-8-fluoroquinoline possesses two conflicting properties that complicate chromatography:

  • Basic Nitrogen (Pyridine ring): The nitrogen lone pair interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing and potential irreversible adsorption.
    
  • Lipophilic Halogens (5-Cl, 8-F): These increase the molecule's solubility in non-polar solvents, often causing it to elute too quickly in standard ethyl acetate systems, leading to co-elution with impurities.

The Solution: You cannot use "standard" silica conditions. You must employ Silanol Deactivation and Selectivity Tuning .

Core Specifications (The "Setup")

Stationary Phase Selection
ParameterRecommendationTechnical Rationale
Material Silica Gel 60Standard phase, but must be buffered (see Mobile Phase).
Particle Size 230–400 mesh (40–63 µm)Essential for resolving close-eluting regioisomers (e.g., 7-chloro impurities).
Alternative Neutral Alumina (Activity III)Use only if silica yields <60% recovery. Alumina effectively eliminates silanol interactions but has lower theoretical plate counts.
Mobile Phase Architecture

Base System: Hexane / Ethyl Acetate (Hex/EtOAc) Modifier (CRITICAL): Triethylamine (TEA)[1][2]

  • Standard Gradient: 0%

    
     20% EtOAc in Hexane (+ 1% TEA).
    
  • Isomer Separation (High Precision): Toluene / Ethyl Acetate (+ 1% TEA).

    • Why Toluene? The

      
      -
      
      
      
      interactions between toluene and the quinoline ring often provide better selectivity for separating positional isomers (e.g., 5-Cl vs 7-Cl) than simple alkane chains.

Standard Operating Procedure (The "Run")

Step 1: Column Pre-treatment (The "TEA Wash")

Do not skip this step. Failure to pretreat silica is the #1 cause of yield loss.

  • Pack the column with Silica Gel 60 using 100% Hexane containing 1% v/v Triethylamine (TEA) .

  • Flush the column with at least 2 column volumes (CV) of this buffer.

    • Mechanism:[2][3][4][5][6][7] The TEA protonates and binds to the acidic silanol sites, creating a "shield" that prevents your basic quinoline from sticking.

  • Do not let the column run dry.

Step 2: Sample Loading
  • Preferred: Dry Loading . Dissolve crude material in minimal DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the wet column.

    • Reason: 5-Chloro-8-fluoroquinoline has poor solubility in Hexane. Liquid loading in DCM will cause "band broadening" as the DCM carries the compound down the column too fast.

Step 3: Elution Protocol

Flow Rate: 15–20 mL/min (for a 40g column).

Time (CV)% EtOAc (in Hexane + 1% TEA)Goal
0–3 CV0% (Isocratic)Elute non-polar impurities (starting materials, tars).
3–10 CV0%

10% (Linear Gradient)
Elute 5-Chloro-8-fluoroquinoline.
10–15 CV10%

30% (Ramp)
Flush polar byproducts (oxidized quinolines).

Visual Workflows

Workflow: Purification Decision Tree

PurificationWorkflow Start Crude 5-Chloro-8-fluoroquinoline CheckTLC Run TLC (Hex:EtOAc 4:1) Start->CheckTLC Tailing Is spot tailing? CheckTLC->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes CheckRf Is Rf > 0.3? Tailing->CheckRf No AddTEA->CheckRf ReducePolarity Reduce EtOAc to 5-10% CheckRf->ReducePolarity Yes (Too fast) RunColumn Run Column (Buffered Silica) CheckRf->RunColumn No (Good Rf) ReducePolarity->RunColumn

Caption: Decision logic for optimizing mobile phase conditions based on TLC behavior.

Workflow: Troubleshooting Isomer Separation

IsomerFix Problem Co-eluting Isomers (e.g. 7-Cl vs 5-Cl) Strategy1 Switch Solvent System Problem->Strategy1 OptionA Toluene / EtOAc (Pi-Pi Selectivity) Strategy1->OptionA Try First OptionB DCM / MeOH (Dipole Selectivity) Strategy1->OptionB Try Second Result Improved Resolution OptionA->Result OptionB->Result

Caption: Strategy for separating closely related halogenated quinoline isomers.

Troubleshooting & FAQs

Q1: My compound is streaking/tailing on the column despite using a gradient.

Diagnosis: Unmasked silanol interactions. The Fix:

  • Verify TEA: Did you pretreat the silica? Adding TEA only to the eluent bottle is sometimes insufficient. You must flush the column with TEA-containing solvent before loading the sample.

  • Switch to Alumina: If streaking persists, the basic nitrogen is too reactive for silica. Switch to Neutral Alumina (Brockmann Grade III) . Use a gradient of Hexane

    
     DCM.
    
Q2: I see two spots very close together on TLC. How do I separate them?

Diagnosis: Regioisomers (likely 7-chloro-8-fluoroquinoline or 5,7-dichloro impurities). The Fix:

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc (95:5) . Toluene interacts with the electron-deficient pyridine ring differently depending on the halogen position.

  • Shallow Gradient: Run a "flat" gradient. Instead of 0

    
     20% over 20 mins, run 2% 
    
    
    
    5% over 40 mins.
Q3: My recovery is low (<50%). Where is my compound?

Diagnosis: Acid-Base salt formation or irreversible binding. The Fix:

  • Flush the Column: Run 100% MeOH (with 1% TEA) through the column. If the compound elutes now, it was stuck to the silica.

  • Salt Break: Your crude might contain the hydrochloride salt (from synthesis using HCl/Skraup reaction).

    • Action: Dissolve crude in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and then load onto the column. You cannot chromatograph the salt form effectively on silica.
Q4: Can I use DCM/MeOH instead of Hexane/EtOAc?

Answer: Yes, but with caution.

  • Pros: High solubility; good for very polar impurities.

  • Cons: DCM/MeOH is very strong. 5-Chloro-8-fluoroquinoline will elute very fast (often near the solvent front) unless you use very low MeOH (<1%).

  • Recommendation: Use DCM/MeOH only if the compound is insoluble in Hexane/EtOAc. Start with 100% DCM and add MeOH very slowly (0.5% increments).

References

  • Synthesis and Purification of Halogenated Quinolines

    • Method: Skraup reaction derivatives often require neutralization of the hydrochloride salt prior to purific
    • Source:

  • Silica Deactivation with Triethylamine

    • Method: Use of TEA to suppress silanol ionization for basic drugs.[2]

    • Source:[2]

  • General Flash Chromatography Tips

    • Method: Guidelines for amine purification and column pretreatment.[8]

    • Source:

Sources

Validation & Comparative

Structural Elucidation and Spectral Benchmarking: 5-Chloro-8-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Quinoline Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In medicinal chemistry, halo-substituted quinolines are critical scaffolds for antimalarial and anticancer therapeutics. 5-Chloro-8-fluoroquinoline (5-Cl-8-F-Q) presents a unique spectroscopic profile compared to its parent quinoline or mono-substituted analogs.[1] This guide objectively compares the 1H NMR performance of 5-Cl-8-F-Q against standard alternatives, focusing on the diagnostic utility of the


 nucleus as a structural probe.[1]

Key Insight: Unlike standard quinoline, where the benzene ring protons (H5-H8) often overlap, the 8-fluoro substituent in 5-Cl-8-F-Q acts as a "spin spy," breaking magnetic equivalence and providing definitive


 coupling patterns that validate regiochemistry without requiring 2D NOESY experiments.[1]

Part 1: Structural Analysis & Comparative Baseline[1]

To interpret the spectrum of 5-Cl-8-F-Q, we must benchmark it against the parent Quinoline and the mono-substituted 5-Chloroquinoline .[1]

The Substituent Effects[1][2]
  • The 5-Chloro "Peri" Effect: The chlorine at position 5 exerts a strong steric and electronic desheilding effect on the proton at position 4 (H4).[1] This is the "peri-effect," pushing H4 significantly downfield.[1]

  • The 8-Fluoro "Spy" Effect: Fluorine (

    
    ) couples to protons.[1] It simplifies the benzene ring assignment by splitting H7 (ortho) and H6 (meta) into distinctive doublets of doublets, unlike the complex multiplets seen in unsubstituted quinoline.[1]
    
Comparative Chemical Shift Data (DMSO- )

Note: Values represent diagnostic ranges based on experimental analogs (e.g., 5-chloro-8-hydroxyquinoline) and substituent additivity rules.

Proton PositionQuinoline (Parent) 5-Chloroquinoline 5-Chloro-8-Fluoroquinoline Multiplicity & Diagnostic Logic
H2 8.88 ppm8.95 ppm9.05 ppm Deshielded by N; slightly affected by long-range inductive effects.[1]
H3 7.50 ppm7.60 ppm7.70 ppm dd; Typical vicinal coupling to H2 and H4.[1]
H4 8.30 ppm8.65 ppm 8.70 ppm Diagnostic: Significant downfield shift due to 5-Cl steric/electronic (peri) effect.[1]
H5 7.95 ppm— (Cl) — (Cl) Substituted.[1]
H6 7.70 ppm7.80 ppm7.65 ppm ddd: Couples to H7 (

) and F8 (

Hz).
H7 7.90 ppm7.85 ppm7.80 ppm dd: Large coupling to F8 (

Hz).[1]
H8 8.00 ppm8.15 ppm— (F) Substituted.[1]

Part 2: Deep Dive Interpretation & Causality

The Benzene Ring: Unlocking the F-Coupling

The most challenging aspect of quinoline NMR is assigning the benzene ring protons.[1] In 5-Cl-8-F-Q, the fluorine atom resolves this ambiguity.

  • H7 (Ortho to F): This proton appears as a Doublet of Doublets (dd) .[1]

    • Coupling 1:

      
       (Standard ortho H-H).[1]
      
    • Coupling 2:

      
       (Large ortho H-F).[1]
      
    • Result: A wide, distinct pattern that is easily identifiable.[1]

  • H6 (Meta to F): This proton appears as a Doublet of Doublets (dd) (or ddd if long-range H4 coupling is resolved).[1]

    • Coupling 1:

      
      .[1]
      
    • Coupling 2:

      
       (Meta H-F).[1]
      
    • Result: A tighter splitting pattern compared to H7.[1]

The Pyridine Ring: The Peri-Effect

The 5-Chloro substituent serves as a landmark for H4.[1]

  • H4: In unsubstituted quinoline, H4 is at ~8.3 ppm.[1] In 5-Cl-8-F-Q, the lone pairs of the Chlorine atom at position 5 spatially interact with H4 (peri-position), causing significant deshielding.[1] Expect H4 to shift downfield to ~8.70 ppm .[1] This shift confirms the 5-position substitution.[1]

Part 3: Experimental Protocol (Self-Validating)

To ensure high-fidelity data, follow this protocol. The inclusion of a


-decoupled experiment is the "Trustworthiness" step that validates the assignment.[1]
Materials
  • Solvent: DMSO-

    
     (Preferred for solubility and separating aromatic peaks) or CDCl
    
    
    
    .[1]
  • Internal Standard: TMS (0.00 ppm).[1]

  • Concentration: 10 mg sample in 0.6 mL solvent.

Workflow
  • Standard 1H Acquisition:

    • Pulse angle: 30°.[1]

    • Relaxation delay (D1): 1.0 s (Ensure integration accuracy).

    • Scans: 16-64.[1]

  • 
    -Decoupled 1H NMR (The Validation Step): 
    
    • Objective: Collapse the F-couplings to prove connectivity.[1]

    • Set the decoupler channel (O2) to the center of the

      
       spectrum (typically -110 to -130 ppm for aromatic F).[1]
      
    • Result: If H7 and H6 simplify from dd to d, the presence of Fluorine at position 8 is confirmed.[1]

Visualization: Assignment Logic Flow

The following diagram illustrates the decision logic for assigning the spectrum of 5-Cl-8-F-Q.

G Start Start: 1H NMR Spectrum (5-Cl-8-F-Q) Region1 Region > 8.8 ppm (Singlet/Doublet) Start->Region1 Region2 Region 8.5 - 8.8 ppm (Doublet) Start->Region2 Region3 Region 7.5 - 8.0 ppm (Complex Multiplets) Start->Region3 AssignH2 Assign H2 (Deshielded by N) Region1->AssignH2 AssignH4 Assign H4 (Peri-effect from 5-Cl) Region2->AssignH4 CheckF Check for 19F Coupling (J ~ 9Hz vs J ~ 5Hz) Region3->CheckF H7 H7 (Ortho to F) Large J (dd) CheckF->H7 J ~ 9-10 Hz H6 H6 (Meta to F) Small J (dd) CheckF->H6 J ~ 5 Hz H3 H3 (Pyridine Ring) No F Coupling CheckF->H3 J(H2,H4) only Validation Validation: Run 19F-Decoupled 1H H7->Validation H6->Validation

Caption: Logic flow for assigning 5-chloro-8-fluoroquinoline protons. Note the critical branch point at "Check for 19F Coupling" which differentiates the benzene ring protons.[1]

Part 4: Comparative Performance Summary

Why choose 5-Cl-8-F-Q as a scaffold? The NMR performance highlights its structural rigidity and diagnostic clarity.[1]

FeatureQuinoline 5-Chloro-8-Fluoroquinoline Advantage
Spectral Overlap High (H5, H6, H7, H8 often overlap)Low (Substituents separate signals)Easier Interpretation
Coupling Complexity Standard H-H couplings onlyAdditional H-F couplingsDefinitive Regiochemistry
Diagnostic Marker NoneH4 (Peri-shift) & H7 (F-coupling)Rapid Identification
Visualization: Experimental Workflow

The following diagram details the pulse sequence workflow to extract maximum data.

Workflow Sample Sample Prep (10mg in DMSO-d6) Run1H 1H NMR (Standard) Identify Chemical Shifts Sample->Run1H Run19F 19F NMR Confirm F presence (-110 to -130 ppm) Sample->Run19F Decouple 1H {19F} Decoupled Collapse multiplets to doublets Run1H->Decouple Run19F->Decouple Freq Ref Analysis Calculate Coupling Constants (J) Verify J(H-F) vs J(H-H) Decouple->Analysis

Caption: Recommended experimental workflow. The 1H{19F} decoupled experiment is the "gold standard" for confirming the 8-position fluorine substitution.[1]

References

  • Oregon State University. 1H NMR Chemical Shifts and Coupling Constants. Available at: [Link] (General principles of chemical shifts).[1]

  • Reich, H. J. WinPLT NMR Data: 1H Chemical Shifts of Heterocycles. University of Wisconsin.[1][2] (Standard Quinoline baseline data).

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 2010.[1][2] Available at: [Link] (Solvent referencing standards).[1]

Sources

A Comparative Guide to the Spectroscopic Characterization of 5-Chloro-8-fluoroquinoline Complexes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, foundational to a diverse array of therapeutic agents and functional materials. The strategic substitution of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic characterization of metal complexes derived from 5-chloro-8-fluoroquinoline. While direct and extensive experimental data for 5-chloro-8-fluoroquinoline complexes are not widely published, this guide will draw upon robust data from the closely analogous and well-studied 5-chloro-8-hydroxyquinoline and other relevant fluoroquinolone complexes. This comparative approach will equip researchers with the necessary framework to predict, analyze, and interpret the spectroscopic behavior of this specific class of compounds, thereby facilitating their application in drug design and as fluorescent probes.

The Rationale for Halogenation: Understanding the Impact of Chloro and Fluoro Substituents

The introduction of halogen atoms at the C5 and C8 positions of the quinoline ring is a deliberate synthetic strategy to modulate the electronic and steric properties of the ligand and its corresponding metal complexes.

  • Chlorine at C5: The electron-withdrawing nature of the chlorine atom influences the electron density of the quinoline ring, which can affect the coordination chemistry and the photophysical properties of the resulting metal complexes.[1]

  • Fluorine at C8: The highly electronegative fluorine atom at the C8 position, adjacent to the nitrogen of the quinoline ring, can significantly impact the pKa of the ligand and the stability of the metal complexes formed. Furthermore, the presence of fluorine can enhance membrane permeability and metabolic stability, which are desirable properties in drug candidates.

A Comparative Spectroscopic Overview: 5-Chloro-8-fluoroquinoline Complexes vs. Key Alternatives

A thorough understanding of the spectroscopic signatures of 5-chloro-8-fluoroquinoline complexes is best achieved through a comparative lens. Here, we contrast its expected properties with those of the well-characterized 8-hydroxyquinoline and its 5-chloro derivative, as well as with a common class of fluorescent probes.

Ligand/Complex ClassKey Spectroscopic FeaturesRationale for Comparison
5-Chloro-8-fluoroquinoline Complexes Expected to exhibit blue-shifted absorption and emission spectra compared to hydroxy-analogs due to the stronger electron-withdrawing nature of fluorine. 19F NMR would be a key characterization technique.The primary subject of this guide, offering unique electronic properties due to dual halogenation.
8-Hydroxyquinoline (8-HQ) Complexes Well-characterized UV-Vis absorption and fluorescence.[2][3] The phenolate oxygen and pyridyl nitrogen act as a bidentate chelating system.[2]The parent compound, providing a fundamental baseline for understanding the electronic transitions and coordination chemistry of this ligand family.
5-Chloro-8-hydroxyquinoline (Cloxyquin) Complexes Spectroscopic properties are influenced by the chloro-substituent, leading to shifts in absorption and emission maxima compared to 8-HQ complexes.[4][5]A very close structural analog, offering the most direct comparison for the effect of the C5-chloro substitution.
Fluorescein-based Zinc Probes (e.g., FluoZin-3) Exhibit a significant "turn-on" fluorescence response upon binding to Zn2+, with high quantum yields.[6]A widely used class of fluorescent sensors, providing a benchmark for performance in metal ion detection.

In-Depth Spectroscopic Characterization Protocols

The comprehensive characterization of 5-chloro-8-fluoroquinoline complexes necessitates a multi-technique approach. The following sections detail the experimental protocols and the rationale behind each spectroscopic method.

Synthesis of Metal Complexes

The synthesis of transition metal complexes with quinoline-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Experimental Protocol: General Synthesis of a Metal(II) Complex

  • Dissolve 1 mmol of 5-chloro-8-fluoroquinoline in 20 mL of ethanol.

  • In a separate flask, dissolve 0.5 mmol of the metal(II) chloride salt (e.g., ZnCl2, CuCl2) in 10 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to the optimal range for complexation (typically slightly acidic to neutral) using a dilute solution of NaOH or NH4OH.

  • Reflux the reaction mixture for 2-4 hours.[7]

  • Allow the solution to cool to room temperature, promoting the precipitation of the complex.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.[7]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve both the ligand and many metal salts, and its relatively low boiling point facilitates easy removal.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used for divalent metal ions to satisfy their coordination sphere.[3]

  • pH Control: The pH of the reaction medium is critical as it influences the deprotonation of the coordinating groups (in this case, the hydroxyl group in the analogous 8-hydroxyquinolines) and thus their ability to bind to the metal ion.[8]

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and the formation of the metal-ligand complex.

Experimental Protocol:

  • Prepare stock solutions of the ligand and the metal complex in a suitable solvent (e.g., methanol, DMSO).[3]

  • Record the UV-Vis spectrum of the free ligand (typically 10-5 M).

  • Record the UV-Vis spectrum of the metal complex at the same concentration.

  • To determine the stoichiometry of the complex in solution, perform a spectrophotometric titration (Job's plot) by varying the mole fraction of the ligand and metal ion while keeping the total concentration constant.[3]

Interpreting the Data:

  • Free Ligand: The spectrum of the quinoline ligand will show characteristic π→π* and n→π* transitions.[3]

  • Complex Formation: Upon complexation, a shift in the absorption bands (typically a bathochromic or red shift) is observed, indicating the coordination of the ligand to the metal ion and a change in the electronic environment. New bands corresponding to ligand-to-metal charge transfer (LMCT) may also appear. For instance, the Zn-8HQ chelate exhibits a maximum absorbance at 384 nm.[9]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the photophysical properties of the complexes and their potential as fluorescent probes.

Experimental Protocol:

  • Prepare dilute solutions (typically 10-6 M) of the ligand and the complex in a fluorescence-grade solvent.

  • Record the excitation and emission spectra of the free ligand. 8-hydroxyquinoline itself is weakly fluorescent.[2]

  • Record the excitation and emission spectra of the metal complex. A significant enhancement of fluorescence ("chelation-enhanced fluorescence" or CHEF) is often observed upon complexation.[10]

  • Determine the fluorescence quantum yield of the complex using a known standard (e.g., quinine sulfate).

Causality and Interpretation:

  • CHEF Effect: The enhanced fluorescence upon chelation is attributed to the increased rigidity of the molecule, which reduces non-radiative decay pathways.[10] The formation of stable five- or six-membered chelate rings restricts intramolecular vibrations and rotations.

  • Stokes Shift: The difference between the excitation and emission maxima (the Stokes shift) is an important parameter. Larger Stokes shifts are generally desirable for fluorescent probes to minimize self-absorption.

  • Metal Ion Selectivity: To evaluate the potential of the complex as a sensor, its fluorescence response should be tested in the presence of various other metal ions. A selective sensor will show a significant fluorescence change for the target ion only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the ligand and confirming its coordination to the metal ion in solution.

Experimental Protocol:

  • Dissolve the ligand and the diamagnetic metal complex (e.g., Zn(II)) in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1H, 13C, and, in this specific case, 19F NMR spectra.

  • Compare the spectra of the free ligand with that of the complex.

Interpreting the Data:

  • 1H and 13C NMR: Coordination of the quinoline nitrogen to the metal center will cause a downfield shift of the signals for the protons and carbons in the pyridine ring due to the deshielding effect.[11] The signals of the protons and carbons in the phenyl ring will also be affected, but to a lesser extent.

  • 19F NMR: The chemical shift of the fluorine atom at the C8 position will be highly sensitive to the coordination environment. A significant shift upon complexation would provide strong evidence of metal-ligand interaction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these are involved in coordination to the metal ion.

Experimental Protocol:

  • Acquire the IR spectrum of the free ligand as a solid (e.g., KBr pellet).

  • Acquire the IR spectrum of the metal complex.

  • Compare the two spectra, paying close attention to the vibrational bands of the C=N group in the quinoline ring and any new bands in the low-frequency region.

Interpreting the Data:

  • C=N Stretching: The C=N stretching vibration of the quinoline ring is expected to shift to a higher frequency upon coordination to a metal ion due to the increased bond order.

  • M-N and M-O Vibrations: The formation of new bonds between the metal and the ligand (M-N and M-O, if applicable from a hydroxyl group) will give rise to new absorption bands in the far-IR region (typically below 600 cm-1).[2]

Visualizing Experimental Workflows

To provide a clearer understanding of the characterization process, the following diagrams illustrate the key experimental workflows.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Ligand 5-Chloro-8-fluoroquinoline Synthesis Complexation Reaction Ligand->Synthesis MetalSalt Metal(II) Salt MetalSalt->Synthesis Solvent Ethanol Solvent->Synthesis Complex Metal Complex Synthesis->Complex UVVis UV-Vis Spectroscopy Complex->UVVis Fluorescence Fluorescence Spectroscopy Complex->Fluorescence NMR NMR Spectroscopy (1H, 13C, 19F) Complex->NMR IR IR Spectroscopy Complex->IR UVVis_Data Absorption Spectra Stoichiometry (Job's Plot) UVVis->UVVis_Data Fluorescence_Data Excitation/Emission Spectra Quantum Yield Selectivity Fluorescence->Fluorescence_Data NMR_Data Chemical Shifts Coordination Sites NMR->NMR_Data IR_Data Vibrational Frequencies Coordination Modes IR->IR_Data

Caption: Workflow for the synthesis and spectroscopic characterization of metal complexes.

Conclusion and Future Directions

The spectroscopic characterization of 5-chloro-8-fluoroquinoline complexes, while not yet extensively documented, can be systematically approached through the well-established methodologies applied to its structural analogs. By leveraging the vast body of knowledge on 8-hydroxyquinoline and other fluoroquinolone complexes, researchers can confidently predict and interpret the spectroscopic data for these novel compounds. The dual halogenation at the C5 and C8 positions is anticipated to impart unique photophysical and biological properties, making these complexes promising candidates for the development of new therapeutic agents and highly selective fluorescent probes. Future research should focus on the synthesis and detailed spectroscopic analysis of a wider range of metal complexes with 5-chloro-8-fluoroquinoline to build a comprehensive experimental database and validate the predictive models presented in this guide.

References

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A Comparative Guide to the Cytotoxicity of 5-Chloro-8-Substituted-Quinoline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in the quest for novel anticancer agents. Its derivatives have demonstrated a wide array of pharmacological activities, including potent cytotoxicity against various cancer cell lines.[1] This guide provides an in-depth comparative analysis of the cytotoxic profiles of 5-Chloro-8-substituted-quinoline analogs, a class of compounds that has garnered significant interest for its therapeutic potential. While the specific focus is on analogs bearing a chlorine atom at the 5-position and various substituents at the 8-position of the quinoline ring, we will draw upon data from closely related structures to build a comprehensive understanding of their structure-activity relationships (SAR).

The rationale for focusing on this particular substitution pattern stems from the observation that halogenation can significantly modulate the biological activity of quinoline derivatives. The presence of a chlorine atom at the C5 position has been shown to be as active as the parent 8-hydroxyquinoline in some contexts, overcoming potential steric hindrances that larger substituents might introduce.[2] This guide will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for assessing the cytotoxicity of these promising compounds.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The cornerstone of any comparative guide is robust, quantitative data. The following table summarizes the cytotoxic activity (IC50 values) of a selection of 5-chloro-8-substituted-quinoline analogs and related compounds against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, providing a standardized measure of cytotoxicity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)Raji (B-cell lymphoma)5.09 ± 0.20
HL60 (Leukemia)12.90 ± 0.16
DHL-4 (Lymphoma)2.71 ± 0.18
Panc-1 (Pancreatic)5.89 ± 0.28
A2780 (Ovarian)13.00 ± 2.1
5,7-Dichloro-8-quinolinol Raji (B-cell lymphoma)1.44 ± 0.15
8-Hydroxy-5-nitroquinoline Raji (B-cell lymphoma)0.438 ± 0.20
A2780 (Ovarian)0.18 ± 0.02
5-Chloro-8-quinoline Raji (B-cell lymphoma)5.49 ± 0.22

Analysis of Cytotoxicity Data:

The data presented in the table reveals several key insights into the structure-activity relationships of these quinoline analogs. Notably, the non-halogenated 8-hydroxy-5-nitroquinoline (NQ) exhibited the most potent cytotoxicity against the Raji cell line, with an IC50 value 5-10 fold lower than that of clioquinol.[3] This suggests that the nitro group at the 5-position significantly enhances anticancer activity. In contrast, the presence of a second halogen, as seen in 5,7-dichloro-8-quinolinol, also resulted in potent cytotoxicity, indicating that the type and position of halogen substitution are critical determinants of activity. Interestingly, the parent 5-chloro-8-quinoline showed comparable activity to clioquinol against the Raji cell line, highlighting the importance of the 8-hydroxy group in modulating cytotoxicity.[3]

Mechanistic Insights: Unraveling the Pathways of Cell Death

The cytotoxic effects of quinoline derivatives are often attributed to a multitude of mechanisms, making them attractive candidates for multi-targeted cancer therapy.[1] Understanding these mechanisms is crucial for rational drug design and the development of effective treatment strategies.

One of the primary mechanisms of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions.[4] This chelation can disrupt cellular homeostasis by altering the bioavailability of essential metals like copper and zinc. For instance, the anticancer activity of clioquinol has been linked to its ability to act as a zinc ionophore.[3] However, the highly potent 8-hydroxy-5-nitroquinoline does not exhibit zinc ionophore activity, suggesting that other mechanisms are at play.[3]

Another key mechanism is the induction of apoptosis, or programmed cell death. Many quinoline derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways. Furthermore, some quinoline analogs can inhibit the activity of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1]

Below is a diagram illustrating a generalized signaling pathway potentially involved in the cytotoxic effects of 5-Chloro-8-substituted-quinoline analogs.

G cluster_0 Quinoline Analog cluster_1 Cellular Targets & Pathways cluster_2 Cellular Response analog 5-Chloro-8-substituted Quinoline Analog metal Metal Ion Chelation analog->metal ros ROS Generation analog->ros enzyme Enzyme Inhibition (e.g., Topoisomerase) analog->enzyme pathway Signaling Pathway Modulation analog->pathway metal->ros apoptosis Apoptosis ros->apoptosis cycle_arrest Cell Cycle Arrest enzyme->cycle_arrest pathway->apoptosis pathway->cycle_arrest cytotoxicity Cytotoxicity apoptosis->cytotoxicity cycle_arrest->cytotoxicity

Caption: Potential mechanisms of quinoline-induced cytotoxicity.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for two commonly used cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.[5] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-Chloro-8-substituted-quinoline analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[6] This method is less sensitive to metabolic fluctuations than the MTT assay and is a reliable method for assessing cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA and dead cells.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group and determine the IC50 values.

Below is a workflow diagram illustrating the key steps in a typical in vitro cytotoxicity screening experiment.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Assay cluster_3 Analysis start Start cell_culture Cell Culture (Cancer Cell Line) start->cell_culture compound_prep Compound Preparation (Quinoline Analogs) start->compound_prep seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation assay Cytotoxicity Assay (MTT or SRB) incubation->assay read Absorbance Reading assay->read analysis Data Analysis (IC50 Calculation) read->analysis end End analysis->end

Caption: In vitro cytotoxicity screening workflow.

Conclusion and Future Directions

The comparative analysis of 5-Chloro-8-substituted-quinoline analogs reveals a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The structure-activity relationship studies highlight the critical role of substituents at both the 5 and 8 positions in modulating this activity. While direct comparative data for a series of 5-Chloro-8-fluoroquinoline analogs remains to be extensively explored, the insights gained from closely related halogenated and substituted quinolines provide a strong foundation for future research.

Future investigations should focus on the systematic synthesis and evaluation of a library of 5-Chloro-8-fluoroquinoline analogs to precisely delineate the impact of the fluorine moiety on cytotoxicity. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be paramount in advancing their development as targeted anticancer therapies. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial preclinical evaluations.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Chloro-8-fluoroquinoline, a halogenated heterocyclic compound.

The procedural framework outlined here is built upon the foundational principles of chemical safety, waste management, and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the protocol, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Initial Precautions

Before handling the waste, it is crucial to understand the inherent risks. Based on its isomer, 5-Chloro-8-fluoroquinoline should be treated as a hazardous substance with the following potential effects:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

To mitigate the risks of exposure, the following PPE is mandatory when handling 5-Chloro-8-fluoroquinoline waste. The selection of this equipment is based on preventing skin, eye, and respiratory contact.

PPE ComponentSpecificationRationale
Gloves Nitrile rubber gloves. Consider double-gloving if significant handling is required.Provides a chemical-resistant barrier to prevent skin contact.[2]
Eye Protection ANSI-approved chemical splash goggles. A face shield should be used if there is a significant splash risk.Protects against accidental splashes that can cause serious eye irritation.[2]
Protective Clothing A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.Prevents contamination of personal clothing and underlying skin.[2]
Respiratory Protection All handling of waste must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of dust or vapors.[1]

Waste Segregation and Collection: A Step-by-Step Guide

The cornerstone of proper chemical disposal is rigorous waste segregation. 5-Chloro-8-fluoroquinoline is a halogenated organic compound , containing both chlorine and fluorine. It must never be mixed with non-halogenated waste streams, as this complicates and increases the cost of disposal.[3]

Experimental Workflow: Waste Collection
  • Obtain a Designated Halogenated Waste Container: Procure a chemically compatible waste container, typically a high-density polyethylene (HDPE) carboy, from your institution's Environmental Health & Safety (EHS) department.[4] This container must be specifically designated for halogenated organic waste .[5]

  • Pre-Label the Container: Before adding any waste, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "Waste 5-Chloro-8-fluoroquinoline" (and any solvents used)[6]

    • The date accumulation begins[6]

    • The specific hazards (e.g., "Irritant")

  • Transfer Waste: Carefully transfer the 5-Chloro-8-fluoroquinoline waste (whether solid, in solution, or as contaminated materials like silica gel) into the container. All transfers must be conducted within a chemical fume hood.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[6] This prevents the release of vapors into the laboratory environment.

  • Maintain an Accumulation Log: Keep a log sheet with the container, recording the quantities of each chemical added. This is crucial for the final disposal manifest.

  • Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[4][7]

On-Site Storage and Final Disposal Pathway

Proper temporary storage within the laboratory is critical for safety and compliance.

Storage Protocol:
  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA). This should be a secondary containment bin within or near the fume hood where the waste is generated.

  • Ventilation: The storage area must be well-ventilated.[8]

  • Quantity Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA.

Final Disposal:
  • Request Pickup: Once the container is full or has been stored for the maximum allowable time (often 90 days, check local regulations), submit a chemical waste collection request to your EHS office.[4]

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport the material for final disposal.

  • Disposal Method: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[5][9] This process is necessary to break the strong carbon-halogen bonds and prevent the release of persistent pollutants. Landfilling is not an appropriate disposal method for this type of chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Chloro-8-fluoroquinoline.

G Disposal Workflow for 5-Chloro-8-fluoroquinoline cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal A Identify Waste: 5-Chloro-8-fluoroquinoline B Assess Hazards: Skin/Eye/Respiratory Irritant [H315, H319, H335] A->B Consult Isomer SDS C Don Appropriate PPE: Goggles, Lab Coat, Nitrile Gloves B->C Mitigate Risks D Select 'Halogenated Organic Waste' Container C->D Begin Procedure E Affix Hazardous Waste Label (Name, Date, Hazards) D->E F Transfer Waste into Container E->F G Keep Container Tightly Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Container Full or Time Limit Reached? I->J J->H No K Submit Waste Pickup Request to EHS J->K Yes L Transfer to Licensed Waste Hauler K->L M Final Disposal: High-Temperature Incineration L->M

Caption: Decision workflow for handling and disposing of 5-Chloro-8-fluoroquinoline.

References

  • Apollo Scientific. (n.d.). 5-Chloro-8-hydroxyquinoline Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 5-Chloro-8-hydroxyquinoline.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 5-Chloro-8-hydroxyquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • Empower Pharmacy. (n.d.). Tirzepatide / Niacinamide Injection.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.
  • Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from WSU Environmental Health & Safety website.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • UNEP. (2024, June 28). Pharmaceutical waste: practices and challenges in ensuring their environmentally sound management.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • World Health Organization. (2023, November 21). Antimicrobial resistance.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • MDPI. (n.d.). Detection and Characterization of Thermotolerant Campylobacter Resistant to Antibiotics of Priority Use in Humans Present in Broiler Slaughterhouses and Retail Markets.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from UW-Madison Office of Chemical Safety.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Maryland Environmental Safety, Sustainability and Risk website.
  • Preprints.org. (2026, February 3). Clostridioides difficile: Modern Approaches in Pathogenesis, Diagnosis, Treatment, Prevention, Emerging Perspectives and Health Economics.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 8-Chloro-5-fluoroquinoline.

Sources

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